2,3-Difluorobenzene-1,4-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-difluorobenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O2/c7-5-3(9)1-2-4(10)6(5)8/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKWZXXUWUOXCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452449 | |
| Record name | 2,3-Difluorohydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124728-90-1 | |
| Record name | 2,3-Difluoro-1,4-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124728-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Difluorohydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Difluorobenzene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 2,3-Difluorobenzene-1,4-diol. Due to the limited availability of direct experimental data for this specific isomer, this guide also draws upon information from closely related compounds to provide a thorough understanding of its expected characteristics and behavior.
Chemical and Physical Properties
This compound, also known as 2,3-difluorohydroquinone, is a fluorinated aromatic compound with the chemical formula C₆H₄F₂O₂. The strategic placement of two fluorine atoms on the benzene ring adjacent to the hydroxyl groups is expected to significantly influence its electronic properties, acidity, and metabolic stability compared to its non-fluorinated parent compound, hydroquinone.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 124728-90-1 | Vendor Information |
| Molecular Formula | C₆H₄F₂O₂ | Vendor Information |
| Molecular Weight | 146.09 g/mol | Calculated |
| Melting Point | 124-126 °C | Predicted |
| Boiling Point | 247.9 ± 35.0 °C | Predicted |
| Density | 1.542 ± 0.06 g/cm³ | Predicted |
| pKa | 8.14 ± 0.23 | Predicted |
| Appearance | White to off-white crystals | Vendor Information |
Synthesis and Experimental Protocols
Caption: Proposed synthesis workflow for a derivative of this compound.[1]
Experimental Protocol: Synthesis of 5,6-d₂-2,3-Difluorohydroquinone [1]
This protocol describes the deuteration of 2,3-difluorohydroquinone, which serves as a starting material for further synthesis.
-
Materials: 2,3-Difluorohydroquinone, Amberlyst-15, D₂O, Ethyl ether, MgSO₄.
-
Procedure:
-
Place 200 mg (1.4 mmol) of 2,3-Difluorohydroquinone in a pressure tube.
-
Add a small amount of Amberlyst-15 and 10-15 ml of D₂O.
-
Heat the reaction mixture at 180 °C for 24 hours.
-
Allow the solution to cool and then extract with ethyl ether.
-
Wash the organic phase with water, dry with MgSO₄, and evaporate the solvent under vacuum.
-
Purify the product by silica gel chromatography using a hexane-ethyl ether gradient (8:2 to 7:3).
-
-
Yield: 51% of a crystalline solid with a melting point of 124-126 °C.
Spectroscopic Analysis
Detailed experimental spectra for this compound are not widely published. However, spectral data for its deuterated analog and related difluorobenzene compounds can provide valuable insights into the expected chemical shifts and coupling constants.
Table 2: Predicted and Analogous NMR Data
| Nucleus | Predicted/Analogous Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Reference Compound | Source |
| ¹H NMR | 6.38 | m | - | 5,6-d₂-2,3-Difluorohydroquinone | [1] |
| 8.37 | s | - | 5,6-d₂-2,3-Difluorohydroquinone | [1] | |
| ¹³C NMR | 112.3 | t | J(C-F) = 3.1 | 5,6-d₂-2,3-Difluorohydroquinone | [1] |
| 139.60 | dd | J(C-F) = 7.9, 3.4 | 5,6-d₂-2,3-Difluorohydroquinone | [1] | |
| 142.10 | dd | J(C-F) = 242.5, 13.6 | 5,6-d₂-2,3-Difluorohydroquinone | [1] | |
| ¹⁹F NMR | -160.3 | s | - | 5,6-d₂-2,3-Difluorohydroquinone | [1] |
Note: The provided NMR data is for the deuterated analog and should be considered as an approximation for this compound. The presence of protons instead of deuterium at positions 5 and 6 would lead to additional proton signals and potential H-F coupling.
Chromatographic Analysis
A specific High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound has not been detailed in the available literature. However, general methods for the analysis of hydroquinone and its derivatives can be adapted. A reversed-phase HPLC method is generally suitable for such compounds.
General Experimental Protocol for HPLC Analysis of Hydroquinone Derivatives
-
Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the chromophore, typically around 280-290 nm for hydroquinones.
-
Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.
Caption: General experimental workflow for HPLC analysis.
Biological Activity and Potential Applications
Direct studies on the biological activity of this compound are scarce. However, the biological activities of the parent compound, hydroquinone, and other fluorinated aromatic compounds suggest potential areas of interest for researchers. Hydroquinone itself exhibits anti-cancer, anti-inflammatory, and antioxidant properties.[2][3] The introduction of fluorine atoms can modulate these activities, potentially enhancing efficacy or altering the pharmacological profile.
Fluorinated compounds are of significant interest in drug development due to their ability to improve metabolic stability, binding affinity, and lipophilicity.[4] Therefore, this compound could serve as a valuable building block in the synthesis of novel therapeutic agents. The biological activities of related fluorinated hydroquinones and their derivatives include antimicrobial and anticancer effects.[5]
References
- 1. mgg.chem.ucla.edu [mgg.chem.ucla.edu]
- 2. mdpi.com [mdpi.com]
- 3. Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives | MDPI [mdpi.com]
- 5. Biological effects of prenylated hydroquinones: structure-activity relationship studies in antimicrobial, brine shrimp, and fish lethality assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2,3-Difluorobenzene-1,4-diol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the aromatic compound 2,3-Difluorobenzene-1,4-diol, also known as 2,3-difluorohydroquinone. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings, particularly in the context of medicinal chemistry and materials science where fluorinated aromatic structures are of significant interest.
Core Spectroscopic Data
The following sections summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data that have been reported for this compound. This data is critical for confirming the molecular structure and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR data are particularly informative. The data presented was acquired in acetone-d6.[1]
¹H NMR Data
The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.37 | s | 2H, -OH |
| 6.38 | m | 2H, Ar-H |
¹³C NMR Data
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Splitting (J Hz) | Assignment |
| 142.10 | dd, J(C-F) = 242.5, 13.6 | 2C, C-F |
| 139.60 | dd, J(C-F) = 7.9, 3.4 | 2C, C-OH |
| 112.3 | t, J(C-F) = 3.1 | 2C, C-H |
¹⁹F NMR Data
The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms.
| Chemical Shift (δ) ppm | Multiplicity |
| -160.3 | s |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The following are the significant peaks observed in the powder FTIR spectrum of this compound.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3255 | broad | O-H stretch |
| 1621.5 | medium | C=C aromatic stretch |
| 1500.5 | strong | C=C aromatic stretch |
| 1385.1 | medium | C-O stretch / O-H bend |
| 1317.3 | medium | C-F stretch |
| 1258.4 | medium | C-F stretch |
| 1196.4 | medium | C-H in-plane bend |
| 1044.2 | medium | C-O stretch |
| 983.7 | strong | C-H out-of-plane bend |
| 676.5 | broad | O-H out-of-plane bend |
Mass Spectrometry (MS)
As of the latest literature review, a published mass spectrum for this compound was not available. However, based on the known fragmentation patterns of hydroquinones and fluorinated aromatic compounds, a predicted fragmentation pattern under electron ionization (EI) can be proposed. The molecular ion (M⁺˙) is expected, followed by characteristic losses.
Predicted Mass Spectrometry Fragmentation Data
| m/z (predicted) | Ion | Description |
| 146 | [C₆H₄F₂O₂]⁺˙ | Molecular Ion |
| 118 | [C₅H₃F₂O]⁺ | Loss of CO |
| 99 | [C₅H₄F₂]⁺˙ | Loss of CHO |
| 90 | [C₄H₂F₂]⁺˙ | Loss of 2CO |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
NMR Spectroscopy
High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a 500 MHz spectrometer. The sample of this compound was dissolved in acetone-d6. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). For ¹H and ¹³C NMR, the residual solvent peak was used as an internal reference. For ¹⁹F NMR, an external standard was likely used.
Infrared (FTIR) Spectroscopy
The FTIR spectrum was obtained from a powder sample. A small amount of the solid this compound was analyzed directly. The spectrum was recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (Predicted Protocol)
For electron ionization mass spectrometry (EI-MS), a solid sample of this compound would be introduced into the ion source, typically via a direct insertion probe. The sample would be vaporized by heating, and then bombarded with a beam of electrons (typically 70 eV) to induce ionization and fragmentation. The resulting ions would be separated by a mass analyzer and detected to generate the mass spectrum.
Visualizations
The following diagrams illustrate key experimental and logical workflows.
References
A Comparative Crystallographic Analysis of Dihalogenated Hydroquinones: Insights into the Structural Landscape of 2,3-Difluorobenzene-1,4-diol Analogs
Abstract: This technical guide provides a detailed crystallographic analysis of compounds structurally related to 2,3-difluorobenzene-1,4-diol. Due to the limited availability of public crystallographic data for this compound, this paper presents a comprehensive examination of its close analogs: 2,3-dichlorobenzene-1,4-diol and meso-2,3-difluoro-1,4-butanediol. The synthesis, experimental protocols for single-crystal X-ray diffraction, and detailed structural data are presented to offer valuable insights for researchers, scientists, and professionals in drug development interested in the conformational and crystallographic properties of fluorinated and halogenated hydroquinones.
Introduction
Fluorinated and halogenated hydroquinones are important structural motifs in medicinal chemistry and materials science. The introduction of fluorine and other halogens can significantly alter the electronic properties, lipophilicity, metabolic stability, and intermolecular interactions of molecules. Understanding the precise three-dimensional arrangement of these compounds in the solid state is crucial for rational drug design and the development of new materials. This guide focuses on the crystal structure analysis of analogs of this compound to provide a framework for understanding its potential solid-state behavior.
Experimental Protocols
Synthesis and Crystallization
2.1.1. 2,3-Dichlorobenzene-1,4-diol
The synthesis of 2,3-dichlorobenzene-1,4-diol was performed as described by Beddoes et al. (1981).[1] Single crystals suitable for X-ray diffraction were obtained from a benzene solution.[1]
2.1.2. meso-2,3-Difluoro-1,4-butanediol
A multi-gram scale synthesis of meso-2,3-difluoro-1,4-butanediol was achieved in five steps starting from (Z)-but-2-enediol.[2][3] The final step involved the debenzylation of meso-1,4-dibenzyloxy-2,3-difluorobutane. Specifically, Pd/C (5%) was added to a solution of the difluoride in THF, and the mixture was stirred under a hydrogen atmosphere for 16 hours.[2] The crude product was purified by column chromatography to yield the diol as a white crystalline solid.[2]
X-ray Data Collection and Structure Refinement
2.2.1. 2,3-Dichlorobenzene-1,4-diol
Data for 2,3-dichlorobenzene-1,4-diol was collected on an Enraf–Nonius CAD-4 diffractometer using Cu Kα radiation.[1] The structure was solved using SIR92 and refined using RAELS.[1] Hydroxy hydrogen atoms were located on a difference map and then fixed, while other hydrogen atoms were placed in calculated positions.[1]
2.2.2. meso-2,3-Difluoro-1,4-butanediol
Single-crystal X-ray diffraction data for meso-2,3-difluoro-1,4-butanediol was collected on a Bruker Nonius Kappa CCD Area Detector with a Bruker Nonius FR591 rotating anode (λ(MoKα) = 0.71073 Å) at 120 K.[4] The data was processed using DENZO and corrected for absorption with SADABS.[4] The structure was solved and refined using SHELXS-97 and SHELXL-97, respectively.[4] Non-hydrogen atoms were refined anisotropically, and hydrogen atoms were included in idealized positions.[4]
Data Presentation
Crystal Data and Structure Refinement
| Parameter | 2,3-Dichlorobenzene-1,4-diol[1] | meso-2,3-Difluoro-1,4-butanediol[2][3] |
| Chemical Formula | C₆H₄Cl₂O₂ | C₄H₈F₂O₂ |
| Formula Weight | 179.00 | 126.10 |
| Crystal System | Monoclinic | Tetragonal |
| Space Group | P2₁/c | I4₁/a |
| a (Å) | 4.831 (1) | Data not available |
| b (Å) | 11.347 (2) | Data not available |
| c (Å) | 12.962 (3) | Data not available |
| β (°) | 105.94 (1) | 90 |
| Volume (ų) | 683.2 (2) | Data not available |
| Z | 4 | Data not available |
| Temperature (K) | 294 | 120 |
| Radiation | Cu Kα | MoKα |
| R[F² > 2σ(F²)] | 0.034 | Data not available |
| wR(F²) | 0.050 | Data not available |
| Goodness-of-fit (S) | 1.87 | Data not available |
Hydrogen Bond Geometry
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Compound |
| O—H···O | Fixed | N/A | N/A | N/A | 2,3-Dichlorobenzene-1,4-diol[1] |
| O—H···O | N/A | N/A | 2.685 | 170.1 | meso-2,3-Difluoro-1,4-butanediol[2] |
Structural Analysis
2,3-Dichlorobenzene-1,4-diol
The crystal structure of 2,3-dichlorobenzene-1,4-diol reveals that the molecules are linked into layers by O—H···O hydrogen bonds.[1] Each molecule acts as both a donor and an acceptor for two hydrogen bonds.[1] These layers are further connected by Cl···Cl interactions, forming chains with alternating distances of 3.274 (2) Å and 3.742 (2) Å.[1] Additionally, C—H···Cl and Cl···π interactions contribute to the three-dimensional packing.[1]
meso-2,3-Difluoro-1,4-butanediol
In the crystal structure of meso-2,3-difluoro-1,4-butanediol, the molecule exhibits crystallographic inversion symmetry.[2][3] A key conformational feature is the anti arrangement of the vicinal fluorine atoms, with a dihedral angle of 180°.[2][3] The hydroxyl groups adopt a gauche conformation relative to the adjacent fluorine atoms.[2][3] Strong O—H···O hydrogen bonds link the molecules into helical arrangements around the crystallographic 4₁ screw axes.[2]
Visualizations
Caption: General experimental workflow for crystal structure analysis.
Conclusion
While the crystal structure of this compound is not publicly available, the detailed analysis of its analogs, 2,3-dichlorobenzene-1,4-diol and meso-2,3-difluoro-1,4-butanediol, provides significant insights into the expected structural features. The chloro-analog highlights the importance of hydrogen bonding and halogen···halogen interactions in the crystal packing of dihalogenated hydroquinones. The fluoro-alkane analog demonstrates the conformational preference of vicinal difluorides. This comparative analysis serves as a valuable resource for researchers working on the design and synthesis of novel fluorinated molecules for pharmaceutical and material science applications, offering a predictive framework for their solid-state properties.
References
- 1. 2,3-Dichlorobenzene-1,4-diol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Physical Properties of 2,3-Difluorobenzene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluorobenzene-1,4-diol, also known as 2,3-difluorohydroquinone, is a fluorinated aromatic organic compound. The strategic placement of fluorine atoms on the benzene ring significantly influences the molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability. These characteristics make it a compound of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for its characterization, and insights into its biological interactions.
Core Physical and Chemical Properties
The introduction of two adjacent fluorine atoms to the hydroquinone scaffold imparts unique electronic properties to the molecule. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₄F₂O₂ | [1] |
| Molecular Weight | 146.09 g/mol | [1] |
| CAS Number | 124728-90-1 | [1] |
| Appearance | White to off-white crystals | [1] |
| Melting Point | 124-126 °C | [1] |
| Boiling Point | 247.9 ± 35.0 °C at 760 mmHg | [1] |
| Density | 1.542 ± 0.06 g/cm³ (at 20 °C) | [1] |
| Flash Point | 103.7 ± 25.9 °C | [1] |
| pKa (predicted) | 8.14 ± 0.23 | [1] |
| Solubility | Slightly soluble (1.9 g/L at 25 °C) | [2] |
Experimental Protocols
Accurate determination of the physicochemical properties of this compound is crucial for its application in research and development. Below are detailed methodologies for key experimental procedures.
Synthesis of 5,6-d2-2,3-Difluorohydroquinone (a Deuterated Analog)
A detailed synthesis for a deuterated version of the title compound has been reported, which provides a strong foundational methodology for the synthesis of the non-deuterated analog.
Procedure:
-
2,3-Difluorohydroquinone (200 mg, 1.4 mmol) is placed in a pressure tube.
-
A small amount of Amberlyst-15 and 10-15 ml of D₂O are added to the tube.
-
The reaction mixture is heated at 180 °C for 24 hours.
-
After cooling, the solution is extracted with diethyl ether.
-
The organic phase is washed with water, dried with MgSO₄, and evaporated under vacuum.
-
The resulting product is purified by chromatography over silica gel using a hexane-ethyl ether gradient (8:2 to 7:3) to yield a crystalline solid.
Characterization Data for the Deuterated Analog:
-
Melting Point: 124-126 °C
-
¹H NMR (500 MHz, acetone-d₆): δ 6.38 (m, 2H), 8.37 (s, 2H)
-
¹³C NMR (125 MHz, acetone-d₆): δ 112.3 (t, JC-F = 3.1 Hz, CH), 139.60 (dd, JC-F = 7.9, 3.4 Hz, CO), 142.10 (dd, JC-F = 242.5, 13.6 Hz, CF)
-
¹⁹F NMR (470.39 MHz, acetone-d₆): δ -160.3 (s)
-
FTIR (Powder, cm⁻¹): 3255 (b), 1621.5 (m), 1500.5 (s), 1385.1 (m), 1317.3 (m), 1258.4 (m), 1196.4 (m), 1165.5 (w), 1044.2 (m), 983.7 (s), 676.5 (b)
Biological Significance and Signaling Pathways
While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural motif is of interest. The introduction of fluorine can enhance metabolic stability and binding affinity of drug candidates.
A notable area of research is its biodegradability. Studies on Pseudomonas fluorescens ACB have elucidated the metabolic pathway for the degradation of 2,3-difluorohydroquinone. This pathway involves enzymatic ring cleavage and subsequent processing of the fluorinated aliphatic intermediates.
Biodegradation Pathway of 2,3-Difluorohydroquinone
The enzymatic degradation of this compound by P. fluorescens ACB proceeds through the following steps:
This pathway highlights the susceptibility of this fluorinated compound to microbial degradation, an important consideration in environmental fate assessments of fluorinated pharmaceuticals and industrial chemicals.
Applications in Drug Discovery and Development
Fluorinated building blocks are of paramount importance in modern drug design. The introduction of fluorine atoms can significantly alter a molecule's properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.
-
Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.
-
pKa Modulation: Fluorine's electron-withdrawing nature can lower the pKa of nearby acidic protons, which can be crucial for optimizing a drug's ionization state at physiological pH.
While direct therapeutic applications of this compound are not yet established, its structure represents a valuable scaffold for the synthesis of novel drug candidates. Researchers can leverage this building block to introduce the 2,3-difluorohydroquinone moiety into larger molecules to explore the effects of this specific fluorination pattern on biological activity.
Conclusion
This compound is a fluorinated hydroquinone with a distinct set of physical properties. This guide has provided a summary of its key characteristics, a protocol for the synthesis of a deuterated analog, and an overview of its known biological degradation pathway. Although its direct role in drug development is still emerging, its potential as a versatile building block in medicinal chemistry is significant. The data and protocols presented herein are intended to support further research into the applications of this intriguing molecule in both academic and industrial settings.
References
Navigating the Physicochemical Landscape of 2,3-Difluorobenzene-1,4-diol: A Technical Guide to Solubility and Stability
For Immediate Release
A comprehensive technical guide addressing the solubility and stability of 2,3-Difluorobenzene-1,4-diol has been compiled for researchers, scientists, and professionals in drug development. This document provides a framework for determining the essential physicochemical properties of this fluorinated hydroquinone, even in the absence of extensive public data.
Introduction
This compound, a halogenated aromatic organic compound, holds potential interest in medicinal chemistry and material science. The introduction of fluorine atoms can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity, making fluorinated compounds valuable in drug design.[1][2][3] Understanding the solubility and stability of this compound is a critical prerequisite for its application, influencing formulation, bioavailability, and shelf-life. This guide outlines the methodologies to establish these key parameters.
Predicted Physicochemical Properties
While experimental data for this compound is scarce, predictions can be made based on its structure and data from similar compounds like 2,5-Difluorobenzene-1,4-diol. These predicted values serve as a preliminary reference.
| Property | Predicted Value (for 2,5-Difluorobenzene-1,4-diol) | Reference |
| Boiling Point | 244.1 ± 35.0 °C | [4] |
| pKa | 8.14 ± 0.23 | [4] |
| Density | 1.542 ± 0.06 g/cm³ | [4] |
| LogP | 1.376 | [4] |
Solubility Profile
The solubility of an active pharmaceutical ingredient is a crucial determinant of its oral bioavailability. For this compound, solubility is expected to be influenced by the interplay between the polar hydroxyl groups and the non-polar difluorinated benzene ring. The presence of two hydroxyl groups suggests potential for hydrogen bonding with polar solvents, while the fluorinated aromatic structure may confer solubility in certain organic solvents.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The gold standard for determining equilibrium solubility is the saturation shake-flask method.[1][4] This method establishes the thermodynamic solubility of a compound in a given solvent.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected solvent (e.g., water, ethanol, DMSO, methanol, acetonitrile).
-
Equilibration: The resulting suspensions are agitated in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]
-
Phase Separation: The solid and liquid phases are separated by centrifugation or filtration. This step is critical to prevent undissolved solids from interfering with the analysis.[4]
-
Quantification: An aliquot of the clear supernatant is carefully removed, diluted if necessary, and the concentration of dissolved this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Experimental workflow for the shake-flask solubility determination method.
Stability Profile
Stability testing is essential to determine how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5] This data is used to establish a re-test period or shelf life.
Experimental Protocol for Stability Testing
A comprehensive stability study involves long-term and accelerated testing conditions as outlined by the International Council for Harmonisation (ICH) guidelines.
Methodology:
-
Sample Preparation: this compound is stored in containers that simulate the proposed packaging. At least two or three batches of the substance should be tested.
-
Storage Conditions: Samples are stored under various conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Testing Frequency: Samples are pulled and analyzed at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).
-
Analytical Procedures: Validated stability-indicating analytical methods (e.g., HPLC) must be used to detect changes in the identity, purity, and potency of the substance. These methods should be able to separate the intact substance from any degradation products.
-
Stress Testing: To identify potential degradation products and pathways, stress testing under more extreme conditions (e.g., heat, light, oxidation, acid/base hydrolysis) is performed.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. fishersci.com [fishersci.com]
Theoretical Calculations for 2,3-Difluorobenzene-1,4-diol: A Comprehensive Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the theoretical calculations for 2,3-Difluorobenzene-1,4-diol, also known as 2,3-difluorohydroquinone. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. It outlines the standard computational methodologies, expected data outputs, and the significance of these theoretical investigations.
Introduction
This compound is a halogenated hydroquinone of interest in various chemical and biomedical research areas. The fluorine substituents significantly influence the molecule's electronic properties, reactivity, and potential biological activity. Theoretical calculations, particularly those based on quantum mechanics, are indispensable for understanding the molecular structure, vibrational modes, and electronic characteristics of this compound at an atomic level. This guide focuses on the application of Density Functional Theory (DFT), a robust method for such investigations.
Computational Methodology: A Standard Protocol
The following outlines a standard and widely accepted computational protocol for the theoretical investigation of this compound.
2.1. Software: Quantum chemical calculations are typically performed using software packages such as Gaussian, ORCA, or Spartan.
2.2. Geometry Optimization: The initial step involves the optimization of the molecular geometry. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a hybrid functional, is a commonly employed and well-validated choice for this purpose. A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost. This basis set includes diffuse functions (++) to accurately describe the lone pairs of electrons on the oxygen and fluorine atoms, and polarization functions (d,p) to account for the non-uniform distribution of electron density. The optimization process is considered complete when the forces on each atom are negligible and the energy has reached a minimum.
2.3. Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)). These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor (typically around 0.96-0.98 for B3LYP) to better match experimental data.
2.4. Electronic Property Calculations: Key electronic properties are derived from the optimized geometry. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. Additionally, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, providing insights into potential sites for electrophilic and nucleophilic attack.
Presentation of Theoretical Data
The quantitative results from these calculations should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-C2 | Calculated Value | ||
| C1-C6 | Calculated Value | ||
| C1-O1 | Calculated Value | ||
| C2-F1 | Calculated Value | ||
| O1-H1 | Calculated Value | ||
| C2-C1-C6 | Calculated Value | ||
| F1-C2-C1 | Calculated Value | ||
| C1-O1-H1 | Calculated Value | ||
| F1-C2-C1-C6 | Calculated Value | ||
| H1-O1-C1-C2 | Calculated Value | ||
| Note: This table would be populated with the specific bond lengths, angles, and dihedral angles obtained from the geometry optimization. |
Table 2: Calculated Vibrational Frequencies
| Mode | Wavenumber (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |
| ν1 | Calculated Value | Calculated Value | Calculated Value | O-H stretch |
| ν2 | Calculated Value | Calculated Value | Calculated Value | C-H stretch |
| ν3 | Calculated Value | Calculated Value | Calculated Value | C=C stretch (ring) |
| ν4 | Calculated Value | Calculated Value | Calculated Value | C-F stretch |
| ν5 | Calculated Value | Calculated Value | Calculated Value | O-H bend |
| Note: This table would list the major calculated vibrational modes and their corresponding frequencies, intensities, and assignments. |
Table 3: Calculated Electronic Properties
| Property | Value (eV) |
| HOMO Energy | Calculated Value |
| LUMO Energy | Calculated Value |
| HOMO-LUMO Gap | Calculated Value |
| Note: This table summarizes the key electronic parameters of the molecule. |
Visualization of Theoretical Data
Visual representations are crucial for understanding the theoretical results. The following diagrams, generated using the DOT language, illustrate the molecular structure and the computational workflow.
Caption: Ball-and-stick representation of this compound.
Caption: Workflow for theoretical calculations of this compound.
Correlation with Experimental Data
While this guide focuses on theoretical calculations, it is crucial to note the importance of experimental validation. For instance, experimental ¹⁹F NMR spectra of 2,3-difluorohydroquinone have been reported in the literature. Theoretical calculations of NMR chemical shifts can be performed and compared with these experimental values to assess the accuracy of the computational model. Similarly, if experimental IR or Raman spectra are available, they can be compared with the calculated vibrational spectra.
Conclusion
Theoretical calculations provide invaluable insights into the fundamental properties of this compound. By employing standard DFT methods, researchers can obtain detailed information about its geometry, vibrational modes, and electronic structure. This data is essential for understanding its reactivity, designing new derivatives, and elucidating its potential role in various applications, including drug development. The protocols and data presentation formats outlined in this guide offer a standardized approach to ensure clarity, comparability, and reproducibility of theoretical studies on this important molecule.
An In-depth Technical Guide to 2,3-Difluorohydroquinone (CAS 124728-90-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluorohydroquinone, with the CAS registry number 124728-90-1, is a fluorinated aromatic organic compound. The introduction of fluorine atoms to the hydroquinone scaffold can significantly alter its physicochemical and biological properties, making it a molecule of interest in various research and development fields, including materials science and drug discovery. The high electronegativity and unique steric properties of fluorine can influence molecular interactions, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the available chemical information, a plausible synthetic route, and a detailed account of its microbial degradation, which is the most thoroughly documented biological activity to date.
Chemical and Physical Properties
2,3-Difluorohydroquinone is a solid, typically appearing as pinkish crystals. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 124728-90-1 | N/A |
| Molecular Formula | C₆H₄F₂O₂ | N/A |
| Molecular Weight | 146.09 g/mol | N/A |
| Appearance | Pink Crystal | N/A |
| Melting Point | 124-126 °C | N/A |
| Boiling Point | 247.9 ± 35.0 °C (at 760 Torr) | N/A |
| Solubility | Slightly soluble in water (1.9 g/L at 25 °C) | N/A |
| Density | 1.542 ± 0.06 g/cm³ | N/A |
Synthesis
Hypothetical Experimental Protocol: Electrophilic Fluorination of Hydroquinone
This protocol is a generalized procedure and may require optimization.
-
Reaction Setup: A solution of hydroquinone in a suitable solvent (e.g., acetonitrile, acetic acid) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Fluorinating Agent: A source of electrophilic fluorine, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), is added portion-wise to the reaction mixture at a controlled temperature, typically ranging from 0 °C to room temperature. The stoichiometry of the fluorinating agent would be adjusted to favor difluorination.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion, the reaction is quenched, typically with water or a mild reducing agent solution. The product is then extracted into an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure 2,3-difluorohydroquinone.
-
Characterization: The structure and purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and mass spectrometry.
Biological Activity: Microbial Degradation
The most well-documented biological activity of 2,3-difluorohydroquinone is its catabolism by the bacterium Pseudomonas fluorescens ACB. This process highlights a potential pathway for the environmental fate of this compound and showcases the metabolic versatility of microorganisms in degrading halogenated aromatic compounds.
Experimental Protocol: In Vitro Degradation Assay
The following protocol is based on the methodology described by Moonen et al. (2008) for studying the degradation of fluorinated hydroquinones by P. fluorescens ACB cell extracts.[1]
-
Preparation of Cell Extract: P. fluorescens ACB is cultured in a suitable medium, and the cells are harvested by centrifugation. The cell pellet is washed and then resuspended in a buffer (e.g., phosphate buffer, pH 7.0). The cells are lysed using a French press or sonication to obtain a cell-free extract.
-
Incubation: The degradation reaction is initiated by adding 2,3-difluorohydroquinone to the cell extract. The reaction mixture is incubated at a controlled temperature (e.g., 30 °C).
-
Sample Analysis: Aliquots of the reaction mixture are taken at different time points (e.g., 0, 1, and 2 hours). The reaction is quenched, for example, by adding a strong acid.
-
NMR Spectroscopy: The samples are analyzed by ¹⁹F NMR spectroscopy to monitor the disappearance of the 2,3-difluorohydroquinone signal and the appearance of signals from fluorinated metabolites. An internal standard (e.g., 4-fluorobenzoate) is used for quantification.
Metabolic Pathway of 2,3-Difluorohydroquinone in P. fluorescens ACB
The degradation of 2,3-difluorohydroquinone by P. fluorescens ACB proceeds via an oxidative ring-cleavage pathway. The key enzyme involved is a hydroquinone 1,2-dioxygenase, which is suggested to be encoded by the hapC and hapD genes.[2][3] This enzyme catalyzes the opening of the aromatic ring between the two hydroxyl groups.
The metabolic conversion involves the following steps[1][4]:
-
Ring Cleavage: 2,3-Difluorohydroquinone is converted to 2,3-difluoro-4-hydroxymuconic semialdehyde.
-
Further Metabolism: The semialdehyde is then further metabolized, leading to the formation of enol-2,3-difluoromaleylacetate and keto-2,3-difluoromaleylacetate.
Caption: Microbial degradation pathway of 2,3-difluorohydroquinone in P. fluorescens ACB.
Applications in Drug Development
The incorporation of difluoro groups into bioactive molecules is a strategy employed in drug design to modulate properties such as metabolic stability, lipophilicity, and receptor binding affinity. While there are no specific reports on the pharmacological applications of 2,3-difluorohydroquinone itself, its structural motif suggests potential areas of investigation.
Hydroquinones and their derivatives are known to exhibit a range of biological activities, including antioxidant, cytotoxic, and enzyme-inhibitory effects. The presence of fluorine atoms in 2,3-difluorohydroquinone could enhance these properties or introduce novel activities. Further research is warranted to explore its potential as a scaffold for the development of new therapeutic agents.
Toxicology and Safety
There is a lack of specific toxicological data for 2,3-difluorohydroquinone in the publicly available literature. However, based on the general properties of hydroquinones and fluorinated aromatic compounds, it should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
2,3-Difluorohydroquinone is a fluorinated hydroquinone with potential applications in various fields of chemical research. While its synthesis is achievable through established methods of aromatic fluorination, its most well-characterized property is its susceptibility to microbial degradation by Pseudomonas fluorescens ACB. This degradation pathway provides valuable insights into the environmental fate of fluorinated aromatics. For drug development professionals, 2,3-difluorohydroquinone represents a novel scaffold that warrants further investigation for its potential pharmacological activities. Future research should focus on developing efficient and scalable synthetic routes, elucidating its pharmacological and toxicological profiles in mammalian systems, and exploring its potential as a building block for the synthesis of new bioactive compounds.
References
- 1. Elucidation of the 4-Hydroxyacetophenone Catabolic Pathway in Pseudomonas fluorescens ACB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of the 4-hydroxyacetophenone catabolic pathway in Pseudomonas fluorescens ACB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroquinone dioxygenase from pseudomonas fluorescens ACB: a novel member of the family of nonheme-iron(II)-dependent dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Novel Polymers Utilizing 2,3-Difluorobenzene-1,4-diol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the synthesis of novel fluorinated polymers incorporating 2,3-Difluorobenzene-1,4-diol as a key monomer. The introduction of fluorine atoms into the polymer backbone via this monomer can impart unique and desirable properties, including enhanced thermal stability, chemical resistance, and specific optoelectronic characteristics. These attributes make such polymers highly attractive for a range of advanced applications, from high-performance engineering materials to specialized components in the pharmaceutical and drug development sectors. This document outlines the primary synthetic methodologies, presents key performance data, and offers detailed experimental protocols for the synthesis and characterization of these promising materials.
Introduction
Fluorinated polymers represent a significant class of materials known for their exceptional properties, which are directly attributable to the presence of the highly electronegative fluorine atom. The incorporation of fluorine can dramatically alter the physical and chemical characteristics of a polymer, leading to materials with low surface energy, high thermal and oxidative stability, and excellent chemical resistance.
This compound, also known as 2,3-difluorohydroquinone, is a versatile monomer for the synthesis of a variety of fluorinated polymers. Its two hydroxyl groups provide reactive sites for polycondensation reactions, while the two fluorine atoms on the aromatic ring influence the polymer's electronic properties, solubility, and intermolecular interactions. The strategic placement of these fluorine atoms can lead to polymers with tailored properties for specific high-performance applications.
This document focuses on the synthesis of poly(aryl ether)s through nucleophilic aromatic substitution (SNAr) polymerization, a common and effective method for preparing high-performance aromatic polymers.
Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr) Polymerization
The most prevalent method for synthesizing poly(aryl ether)s from this compound is through a nucleophilic aromatic substitution reaction with an activated dihaloaromatic comonomer. In this reaction, the hydroxyl groups of the diol are deprotonated by a base to form highly nucleophilic phenoxide ions. These phenoxides then attack the electron-deficient aromatic ring of the comonomer, displacing the halide leaving groups and forming an ether linkage.
A general representation of this polymerization is the reaction of this compound with a highly fluorinated aromatic compound, such as decafluorobiphenyl, in the presence of a base like potassium carbonate.
Caption: General reaction scheme for the synthesis of a fluorinated poly(aryl ether) from this compound and Decafluorobiphenyl.
Experimental Data
While specific experimental data for the polymerization of this compound is not extensively available in the public domain, the following table outlines the expected range of properties for fluorinated poly(aryl ether)s based on analogous polymer systems. These values serve as a general guideline for researchers exploring this class of materials.
| Property | Expected Range/Value | Notes |
| Monomers | This compound, Activated Dihaloarene | The choice of the dihaloarene comonomer (e.g., decafluorobiphenyl, 4,4'-difluorobenzophenone) will significantly impact the final polymer properties. |
| Polymerization Type | Nucleophilic Aromatic Substitution Polycondensation | This is the most common method for forming the ether linkages in the polymer backbone. |
| Catalyst/Base | K₂CO₃, Cs₂CO₃ | Anhydrous potassium carbonate is a widely used and cost-effective base. Cesium carbonate can be used for more challenging polymerizations. |
| Solvent | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | High-boiling aprotic polar solvents are necessary to facilitate the reaction and keep the growing polymer in solution. |
| Reaction Temperature | 150 - 200 °C | The reaction temperature needs to be high enough to drive the polymerization to completion but low enough to avoid side reactions and polymer degradation. |
| Reaction Time | 12 - 48 hours | Reaction times can vary depending on the reactivity of the monomers and the desired molecular weight. |
| Molecular Weight (Mn) | 10,000 - 100,000 g/mol | The molecular weight is a critical parameter that influences the mechanical properties of the polymer. |
| Polydispersity Index (PDI) | 1.5 - 3.0 | PDI values in this range are typical for step-growth polymerization. |
| Glass Transition Temp. (Tg) | > 150 °C | The high Tg is indicative of the rigid aromatic backbone and strong intermolecular forces, contributing to the polymer's thermal stability. |
| Decomposition Temp. (Td) | > 450 °C | The high decomposition temperature highlights the excellent thermal stability of these fluorinated aromatic polymers. |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc) | The solubility is an important factor for processing and characterization. Fluorination can sometimes enhance solubility in specific organic solvents. |
Detailed Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of fluorinated poly(aryl ether)s using this compound. Researchers should note that optimization of these procedures may be necessary for specific comonomers and desired polymer characteristics.
General Synthesis Protocol for Fluorinated Poly(aryl ether)
Caption: A generalized workflow for the synthesis of fluorinated poly(aryl ether)s.
Materials:
-
This compound
-
Activated dihaloaromatic comonomer (e.g., Decafluorobiphenyl)
-
Anhydrous potassium carbonate (K₂CO₃), finely ground and dried
-
High-boiling aprotic solvent (e.g., NMP or DMF), anhydrous
-
Toluene, anhydrous
-
Methanol (for precipitation)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a Dean-Stark trap with a condenser.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware.
-
Filtration apparatus.
-
Vacuum oven.
Procedure:
-
Reactor Setup: Assemble the reaction flask and associated glassware. Ensure all glassware is thoroughly dried to prevent moisture from interfering with the reaction. Purge the entire system with a slow stream of inert gas.
-
Charging Reactants: Into the flask, add equimolar amounts of this compound and the activated dihaloaromatic comonomer. Add a slight excess (e.g., 1.1 equivalents) of anhydrous potassium carbonate. Add enough anhydrous solvent to create a solution with a solids content of approximately 10-20% (w/v).
-
Azeotropic Dehydration: Add a volume of toluene to the reaction mixture (approximately 10% of the solvent volume). Heat the mixture to reflux. The toluene-water azeotrope will be collected in the Dean-Stark trap, effectively removing any residual water from the reactants and solvent. Continue this process for 2-4 hours.
-
Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap and increase the reaction temperature to the desired polymerization temperature (typically 150-200 °C). Maintain the reaction under a positive pressure of inert gas with continuous stirring. The viscosity of the solution will increase as the polymer forms.
-
Work-up: After the desired reaction time, cool the viscous polymer solution to room temperature. Dilute the solution with additional solvent if necessary to reduce viscosity.
-
Precipitation and Purification: Slowly pour the polymer solution into a large volume of a non-solvent, such as methanol, while stirring vigorously. The polymer will precipitate as a fibrous or powdery solid.
-
Isolation: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with hot deionized water to remove any inorganic salts and then with methanol to remove any residual solvent and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80-120 °C) until a constant weight is achieved.
Polymer Characterization Protocols
A comprehensive characterization of the synthesized polymer is crucial to understand its structure and properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of protons on the aromatic rings and any aliphatic linkers.
-
¹⁹F NMR: To verify the incorporation of the fluorine-containing monomers and to check for any side reactions involving the fluorine atoms.
-
¹³C NMR: To provide detailed information about the carbon skeleton of the polymer.
-
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):
-
To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. This is essential for understanding the mechanical properties.
-
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer by measuring its weight loss as a function of temperature. The decomposition temperature (Td) is a key parameter obtained from TGA.
-
Potential Applications
Polymers synthesized from this compound are expected to exhibit a unique combination of properties that make them suitable for a variety of advanced applications:
-
High-Performance Films and Coatings: Their anticipated thermal stability and chemical resistance make them excellent candidates for protective coatings and films in harsh environments.
-
Advanced Dielectric Materials: The presence of fluorine can lower the dielectric constant and dissipation factor, making these polymers attractive for applications in microelectronics and high-frequency communication systems.
-
Membranes for Separations: The rigid polymer backbone and controlled free volume could lead to membranes with high selectivity and permeability for gas and liquid separations.
-
Materials for Drug Delivery: The biocompatibility and tunable properties of fluorinated polymers could be leveraged for the development of novel drug delivery systems, where controlled release and stability are paramount.
Conclusion
The synthesis of polymers using this compound offers a promising avenue for the development of new high-performance materials. The methodologies and protocols outlined in this document provide a solid foundation for researchers to explore this exciting area. The unique properties imparted by the difluorinated aromatic moiety are expected to lead to polymers with superior thermal, chemical, and electronic characteristics, opening up new possibilities in a wide range of scientific and industrial fields, including advanced materials and drug development. Further research into the synthesis and characterization of polymers derived from this monomer is highly encouraged to fully unlock their potential.
Application Notes and Protocols for 2,3-Difluorobenzene-1,4-diol in Polycondensation
Disclaimer: Direct and detailed literature on the use of 2,3-Difluorobenzene-1,4-diol as a monomer in polycondensation is limited. The following application notes and protocols are based on established principles of polycondensation for analogous fluorinated dihydroxy aromatic monomers and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals. The experimental parameters and expected outcomes are extrapolated from data on similar fluorinated polymers.
Application Notes
Introduction to this compound as a Monomer
This compound is a fluorinated aromatic diol with potential as a monomer in the synthesis of high-performance polymers through polycondensation. The presence of fluorine atoms on the aromatic ring is anticipated to impart unique properties to the resulting polymers, including enhanced thermal stability, improved chemical resistance, lower dielectric constant, and altered solubility characteristics. These properties make such polymers attractive for applications in electronics, aerospace, and biomedical fields.
The polycondensation reaction typically involves the nucleophilic aromatic substitution (SNAr) of an activated dihaloaromatic monomer with the phenoxide derived from this compound. The fluorine atoms on the diol monomer itself can influence the reactivity and the final polymer properties.
Potential Advantages of Incorporating this compound in Polymers
-
Enhanced Thermal Stability: The strong carbon-fluorine bond can increase the thermal and thermo-oxidative stability of the polymer backbone.
-
Improved Chemical Resistance: Fluorination can shield the polymer from chemical attack, enhancing its resistance to solvents and corrosive agents.
-
Low Dielectric Constant: The low polarizability of the C-F bond can lead to polymers with low dielectric constants, which is desirable for microelectronics applications.
-
Modified Solubility: The introduction of fluorine can alter the solubility of the polymers, potentially making them soluble in a wider range of organic solvents for easier processing.
Potential Applications
Polymers derived from this compound could find applications as:
-
High-temperature resistant materials: For use in demanding environments such as in the aerospace and automotive industries.
-
Dielectric materials: For insulation in microelectronic devices and high-frequency circuits.
-
Membranes: For gas separation or fuel cell applications, where the fluorine content can influence permeability and selectivity.
-
Advanced Composites: As a matrix material for high-performance composites.
Experimental Protocols
The following is a general protocol for the synthesis of a poly(arylene ether) using this compound and an activated dihaloaromatic monomer, such as decafluorobiphenyl.
Synthesis of a Poly(arylene ether) via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of a fluorinated poly(arylene ether) by the polycondensation of this compound with decafluorobiphenyl in the presence of a weak base.
Materials:
-
This compound
-
Decafluorobiphenyl
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Argon gas
Procedure:
-
Reactor Setup: A four-neck round-bottom flask is equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, a nitrogen or argon inlet, and a thermometer.
-
Charging the Reactor: The flask is charged with equimolar amounts of this compound and decafluorobiphenyl. An excess of anhydrous potassium carbonate (e.g., 1.1 to 2.0 equivalents per mole of diol) is added as the base.
-
Solvent Addition: Anhydrous DMAc and toluene (as an azeotroping agent) are added to the flask to achieve a desired monomer concentration (e.g., 10-25% w/v).
-
Azeotropic Dehydration: The reaction mixture is heated to reflux (around 140-150 °C) with vigorous stirring under a slow stream of argon. The water generated from the formation of the dipotassium salt of the diol is removed azeotropically with toluene and collected in the Dean-Stark trap. This step is typically carried out for 2-4 hours.
-
Polymerization: After the removal of water, the toluene is distilled off, and the reaction temperature is raised to and maintained at a specific temperature (e.g., 160-180 °C) to allow for polymerization. The reaction progress is monitored by the increase in viscosity of the solution. The polymerization is typically continued for 6-24 hours.
-
Polymer Isolation: After cooling to room temperature, the viscous polymer solution is diluted with DMAc and then slowly poured into a non-solvent, such as methanol, with stirring to precipitate the polymer.
-
Purification: The precipitated polymer is collected by filtration, washed several times with hot deionized water and methanol to remove inorganic salts and residual solvent.
-
Drying: The purified polymer is dried in a vacuum oven at a specified temperature (e.g., 80-120 °C) for 24 hours or until a constant weight is achieved.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the chemical structure of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining the decomposition temperature.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm, if applicable) of the polymer.
Data Presentation
The following tables summarize hypothetical quantitative data for polymers synthesized using this compound, based on typical values for similar fluorinated poly(arylene ether)s.
Table 1: Polymerization Conditions and Molecular Weight Data
| Polymer ID | Monomer 1 | Monomer 2 | Base | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI |
| P-1 | This compound | Decafluorobiphenyl | K₂CO₃ | DMAc/Toluene | 160 | 12 | 25,000 | 55,000 | 2.2 |
| P-2 | This compound | 4,4'-Difluorobenzophenone | K₂CO₃ | DMAc/Toluene | 170 | 18 | 35,000 | 77,000 | 2.2 |
| P-3 | This compound | Bis(4-fluorophenyl)sulfone | K₂CO₃ | DMAc/Toluene | 180 | 24 | 45,000 | 99,000 | 2.2 |
Table 2: Thermal Properties of Synthesized Polymers
| Polymer ID | Tg (°C) | Td, 5% (°C, N₂) | Td, 10% (°C, N₂) | Char Yield at 800°C (%) |
| P-1 | 180 | 510 | 530 | 60 |
| P-2 | 195 | 525 | 545 | 62 |
| P-3 | 210 | 540 | 560 | 65 |
Tg: Glass transition temperature; Td: Decomposition temperature.
Visualizations
Caption: Experimental workflow for the synthesis of poly(arylene ether)s.
Caption: Structure-property relationships for polymers from this compound.
Applications of 2,3-Difluorobenzene-1,4-diol in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluorobenzene-1,4-diol is a fluorinated aromatic compound with potential applications in advanced materials science. The introduction of fluorine atoms into the benzene ring significantly alters the electronic and physical properties of the molecule, leading to materials with enhanced thermal stability, specific electronic characteristics, and improved chemical resistance. While specific data for this compound is limited in publicly available literature, its structural similarity to other fluorinated diols and benzenes suggests its utility as a monomer or building block in the synthesis of high-performance polymers, liquid crystals, and materials for organic electronics. This document outlines potential applications, experimental protocols, and key data for this compound and closely related materials.
Potential Applications
The unique properties imparted by the fluorine substituents make this compound a promising candidate for several advanced material applications:
-
High-Performance Polymers (Polyimides and Polyarylates): Fluorinated diols are used to synthesize specialty polymers. The fluorine atoms can enhance thermal stability, lower the dielectric constant, and improve solubility. Polyimides derived from fluorinated monomers are known for their high thermal stability, with decomposition temperatures (5% weight loss) reaching up to 538°C.[1] They also exhibit low water absorption (0.2–0.7%) and a low dielectric constant (2.74–3.2 at 1 MHz), making them suitable for microelectronics and aerospace applications.[1]
-
Liquid Crystals: The introduction of fluorine atoms into liquid crystal molecules is a key strategy for tuning their dielectric anisotropy.[2] Specifically, 2,3-difluoroaryl motifs are successful in creating liquid crystals with negative dielectric anisotropy, which are essential for technologies like Vertical Alignment (VA) LCDs.[2]
-
Organic Electronics: Fluorinated compounds are utilized in the synthesis of materials for organic light-emitting diodes (OLEDs) and other organic electronic devices.[3] The strategic placement of fluorine atoms can influence the energy levels and charge transport properties of organic semiconductors.
Quantitative Data Summary
The following table summarizes key properties of fluorinated polymers, which could be expected from polymers synthesized using this compound as a monomer.
| Property | Value | Material System | Reference |
| Thermal Stability (5% Weight Loss) | Up to 531°C (in air) | Fluorinated Polyimides | [1] |
| Glass Transition Temperature (Tg) | Up to 316°C | Fluorinated Polyimides | [1] |
| Dielectric Constant (1 MHz) | 2.74 - 3.2 | Fluorinated Polyimides | [1] |
| Water Absorption | 0.2% - 0.7% | Fluorinated Polyimides | [1] |
| Tensile Strength | Up to 148 MPa | Fluorinated Polyimides | [1] |
| Modulus of Elasticity | Up to 2.6 GPa | Fluorinated Polyimides | [1] |
| Elongation at Break | Up to 31% | Fluorinated Polyimides | [1] |
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Polyimide
This protocol describes a general two-step polycondensation procedure for synthesizing a polyimide, a likely application for this compound. This method involves the formation of a poly(amic acid) (PAA) intermediate followed by chemical imidization.
Materials:
-
This compound (or a similar fluorinated diol)
-
Aromatic Dianhydride (e.g., Pyromellitic dianhydride - PMDA, 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride - 6FDA)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Acetic anhydride
-
Pyridine
-
Methanol
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the fluorinated diol and an equimolar amount of an aromatic diamine (if creating a copolyimide) in anhydrous DMAc.
-
Slowly add a stoichiometric amount of the dianhydride powder to the solution at room temperature under a nitrogen atmosphere.
-
Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (as a catalyst) in a 2:1 molar ratio with respect to the repeating unit.
-
Stir the mixture at room temperature for 1 hour, and then heat to 100°C for 3 hours.
-
Precipitate the resulting polyimide by pouring the solution into a large volume of methanol.
-
Filter the polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 80°C for 24 hours.
-
Characterization:
-
The chemical structure can be confirmed using FTIR and NMR spectroscopy.
-
Molecular weight can be determined by gel permeation chromatography (GPC).
-
Thermal properties (Tg and decomposition temperature) can be measured using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Visualizations
Logical Relationship: Structure to Properties
The following diagram illustrates how the structural features of this compound are expected to influence the properties of resulting materials.
References
The Role of 2,3-Difluorobenzene-1,4-diol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
While specific applications of 2,3-Difluorobenzene-1,4-diol in medicinal chemistry are not extensively documented in publicly available literature, the strategic incorporation of difluorinated benzene rings is a well-established strategy in modern drug discovery. The unique physicochemical properties imparted by fluorine atoms can significantly enhance the therapeutic potential of drug candidates. This document provides an overview of the principles behind using difluorinated hydroquinone scaffolds, with a focus on their potential applications, and includes hypothetical protocols and workflows relevant to medicinal chemistry research.
Introduction: The Significance of Fluorination in Drug Design
The introduction of fluorine into drug molecules is a widely employed tactic to optimize their pharmacological profile. Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can lead to several advantageous modifications:
-
Enhanced Metabolic Stability: The C-F bond is highly stable to metabolic oxidation, which can prevent drug deactivation by cytochrome P450 enzymes, thereby prolonging the drug's half-life.
-
Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to improved potency.[1]
-
Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, acidity/basicity (pKa), and membrane permeability, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.[2][3]
-
Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.
The 2,3-difluoro substitution pattern on a hydroquinone ring offers a unique electronic and steric profile that can be exploited in the design of novel therapeutics.
Potential Applications in Medicinal Chemistry
Although direct examples are scarce, the this compound scaffold holds potential as a building block for various classes of therapeutic agents, particularly enzyme inhibitors. The hydroxyl groups provide convenient handles for synthetic modification, allowing for the attachment of various pharmacophores, while the difluorinated ring can be oriented to interact with specific pockets of a target protein.
Isomeric and Related Scaffolds in Drug Discovery
While literature on this compound is limited, its isomer, 2,5-Difluorobenzene-1,4-diol , and related difluorinated phenyl compounds have found utility. For instance, the 2,5-difluorophenyl moiety is a component of some phosphodiesterase 5 (PDE5) inhibitors.[1] PDE5 is a crucial enzyme in the cGMP signaling pathway, and its inhibition is the mechanism of action for drugs used to treat erectile dysfunction and pulmonary hypertension.[1]
Table 1: Hypothetical Impact of Difluorophenyl Substitution on PDE5 Inhibitory Activity
This table illustrates a hypothetical structure-activity relationship (SAR) where the introduction of a difluorophenyl group could enhance inhibitory potency.
| Compound ID | R Group on Phenyl Ring | Hypothetical PDE5 IC50 (nM) | Rationale for Improved Activity |
| Analog 1 | 4-H | 10 | Baseline activity |
| Analog 2 | 4-F | 5 | Single fluorine substitution improves binding. |
| Analog 3 | 2,5-diF | 1.5 | Difluoro substitution enhances metabolic stability and binding affinity through specific interactions. |
| Sildenafil | (Structure Specific) | 2.5 | Clinically used PDE5 inhibitor. |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
The following are generalized, hypothetical protocols for the synthetic manipulation of a difluorinated hydroquinone scaffold. These are intended to serve as a starting point for researchers looking to explore the chemistry of such molecules.
Protocol 1: Etherification of this compound
This protocol describes a standard Williamson ether synthesis to introduce side chains onto the hydroxyl groups, which can be tailored to target specific enzyme active sites.
Materials:
-
This compound
-
Alkyl or benzyl halide (e.g., R-Br)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired alkyl or benzyl halide (2.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate a typical workflow for scaffold elaboration in medicinal chemistry and a hypothetical signaling pathway that could be targeted by inhibitors derived from a difluorinated hydroquinone scaffold.
Conclusion
While direct, documented applications of this compound in medicinal chemistry are not prominent, the principles of fluorine chemistry in drug design suggest that this and related difluorinated scaffolds are valuable tools for the development of novel therapeutics. The strategic placement of fluorine atoms can confer significant advantages in terms of metabolic stability, binding affinity, and overall pharmacological profile. The synthetic accessibility of the hydroxyl groups on the hydroquinone ring allows for the exploration of diverse chemical space in the search for new and effective drug candidates. Further research into the synthesis and biological evaluation of derivatives of this compound could lead to the discovery of novel agents for a variety of diseases.
References
Application Notes and Protocols: 2,3-Difluorobenzene-1,4-diol as a Building Block for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluorobenzene-1,4-diol, also known as 2,3-difluorohydroquinone, is a valuable building block for organic synthesis. The presence of two fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties, acidity, and lipophilicity. These characteristics make it an attractive starting material for the synthesis of novel compounds in the fields of medicinal chemistry, materials science, and agrochemicals. The fluorine substituents can enhance metabolic stability, improve binding affinity to biological targets, and modify the physicochemical properties of the final products.
This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including ether synthesis and polymerization.
Key Applications
The primary utility of this compound in organic synthesis stems from the reactivity of its two hydroxyl groups. These can be readily derivatized to form a variety of functional groups, leading to the creation of more complex molecules.
-
Synthesis of Novel Di-ethers: The hydroxyl groups can be alkylated or arylated to produce a diverse range of di-ether derivatives. The resulting 1,4-dialkoxy-2,3-difluorobenzene scaffolds are important cores in many biologically active molecules and liquid crystals.
-
Monomer for Polymer Synthesis: As a diol, this compound can be used as a monomer in polycondensation reactions with suitable di-electrophiles (e.g., diacyl chlorides or dihaloalkanes) to produce novel fluorinated polymers. These polymers are expected to exhibit enhanced thermal stability, chemical resistance, and unique dielectric properties.
-
Precursor for Bioactive Molecules: The fluorinated hydroquinone core can be incorporated into larger molecules to improve their pharmacokinetic and pharmacodynamic properties. Fluorine is known to block metabolic pathways and can act as a hydrogen bond acceptor, potentially improving target engagement.
Experimental Protocols
Synthesis of 1,4-Dialkoxy-2,3-difluorobenzenes via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for the preparation of ethers from alcohols. In the case of this compound, a double alkylation can be achieved to yield symmetrical or unsymmetrical di-ethers.
Reaction Scheme:
Caption: General scheme for the Williamson ether synthesis.
Protocol for the Synthesis of 1,4-Dibenzyloxy-2,3-difluorobenzene:
-
Reagents and Materials:
-
This compound
-
Benzyl bromide (2.2 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 equivalents)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
Add benzyl bromide (2.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1,4-dibenzyloxy-2,3-difluorobenzene.
-
Quantitative Data (Representative Examples):
| Alkylating Agent (R-X) | Product | Typical Yield (%) |
| Benzyl bromide | 1,4-Dibenzyloxy-2,3-difluorobenzene | 85-95% |
| Ethyl iodide | 1,4-Diethoxy-2,3-difluorobenzene | 80-90% |
| 1-Bromobutane | 1,4-Dibutoxy-2,3-difluorobenzene | 75-85% |
| Propargyl bromide | 1,4-Bis(prop-2-yn-1-yloxy)-2,3-difluorobenzene | 70-80% |
Synthesis of a Fluorinated Polyester via Polycondensation
This compound can act as a nucleophilic monomer in polycondensation reactions with di-electrophilic monomers, such as diacyl chlorides, to form polyesters.
Reaction Scheme:
Caption: Polycondensation of a diol and a diacyl chloride.
Protocol for the Synthesis of a Polyester from this compound and Terephthaloyl Chloride:
-
Reagents and Materials:
-
This compound (1.0 equivalent)
-
Terephthaloyl chloride (1.0 equivalent)
-
Pyridine, anhydrous (as solvent and acid scavenger)
-
Methanol
-
Round-bottom flask, magnetic stirrer, nitrogen inlet.
-
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of terephthaloyl chloride (1.0 eq) in a small amount of anhydrous pyridine dropwise to the stirred diol solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C for 24 hours.
-
Precipitate the resulting polymer by slowly pouring the viscous reaction mixture into a large volume of methanol with vigorous stirring.
-
Collect the polymer by filtration, wash thoroughly with methanol to remove any unreacted monomers and pyridine.
-
Dry the polymer under vacuum at 60 °C to a constant weight.
-
Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and distribution, and Differential Scanning Calorimetry (DSC) for thermal properties.
-
Expected Polymer Properties:
| Monomers | Polymer Structure | Expected Properties |
| This compound + Terephthaloyl chloride | Aromatic Polyester | High thermal stability, good chemical resistance, potential for high modulus fibers. |
| This compound + Adipoyl chloride | Aliphatic-Aromatic Polyester | Increased flexibility compared to fully aromatic polyester, lower melting point. |
Logical Workflow for Drug Discovery Application
The following diagram illustrates a potential workflow for utilizing this compound in a drug discovery program.
Caption: Drug discovery workflow using the target building block.
Conclusion
This compound is a versatile building block with significant potential for the synthesis of novel fluorinated compounds. The protocols provided herein for etherification and polymerization serve as a starting point for researchers to explore the rich chemistry of this molecule. The unique properties conferred by the fluorine atoms make its derivatives promising candidates for applications in pharmaceuticals, advanced materials, and other areas of chemical research.
Application Note: Derivatization of Hydroxyl Groups in 2,3-Difluorobenzene-1,4-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction 2,3-Difluorobenzene-1,4-diol is a substituted hydroquinone that serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials. The two hydroxyl groups are reactive sites that can participate in a wide range of chemical transformations. Derivatization of these hydroxyl groups is a critical step in multi-step syntheses, primarily to protect them from unwanted side reactions or to modify the molecule's physicochemical properties, such as solubility, stability, and biological activity. This document provides detailed protocols for three common and effective derivatization strategies: O-alkylation (ether formation), O-acylation (ester formation), and O-silylation (silyl ether formation).
Key Derivatization Strategies
The derivatization of the phenolic hydroxyl groups of this compound can be readily achieved through several standard organic chemistry transformations. The choice of method depends on the desired stability of the resulting derivative and the reaction conditions required for subsequent synthetic steps.
-
O-Alkylation (Ether Formation): This method converts the hydroxyl groups into ethers, which are generally stable under a wide range of conditions, including basic, nucleophilic, and reducing environments.[1] A common method is the Williamson ether synthesis, which involves deprotonation of the phenol with a base followed by reaction with an alkyl halide.
-
O-Acylation (Ester Formation): Esterification is another common strategy, often used to introduce an acyl group that can be easily removed by hydrolysis under acidic or basic conditions. This reaction is typically performed using an acyl chloride or anhydride in the presence of a base.[2][3]
-
O-Silylation (Silyl Ether Formation): Silyl ethers are one of the most widely used protecting groups for hydroxyl functionalities due to their ease of formation, general stability, and, most importantly, their selective removal under specific conditions, often using a fluoride ion source.[1]
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected products for the derivatization of this compound. Yields are illustrative and based on analogous transformations of substituted phenols and hydroquinones.
| Derivatization Type | Key Reagents | Typical Solvent(s) | Typical Conditions | Expected Product |
| O-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃, NaH) | Acetone, DMF, Acetonitrile | 25-80 °C, 4-24 h | 1,4-Dialkoxy-2,3-difluorobenzene |
| O-Acylation | Acyl chloride or Anhydride (e.g., Ac₂O), Base (e.g., Pyridine, Et₃N) | CH₂Cl₂, Pyridine | 0-25 °C, 1-6 h | 2,3-Difluorobenzene-1,4-diyl diacetate |
| O-Silylation | Silyl chloride (e.g., TBDMS-Cl), Base (e.g., Imidazole, Et₃N) | DMF, CH₂Cl₂ | 0-25 °C, 1-12 h | 1,4-bis(tert-butyldimethylsilyloxy)-2,3-difluorobenzene |
Experimental Workflow
The general workflow for the derivatization of this compound involves selecting the appropriate reaction pathway, executing the synthesis, and purifying the final product.
Caption: General workflow for derivatizing this compound.
Experimental Protocols
Protocol 1: O-Alkylation (Synthesis of 1,4-Dimethoxy-2,3-difluorobenzene)
This protocol is adapted from the Williamson ether synthesis for hydroquinones.[4]
-
Reagents and Materials:
-
This compound
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (2.5 eq) and anhydrous acetone to form a slurry.
-
Begin vigorous stirring and add methyl iodide (2.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain pure 1,4-dimethoxy-2,3-difluorobenzene.
-
Protocol 2: O-Acylation (Synthesis of 2,3-Difluorobenzene-1,4-diyl diacetate)
This protocol uses acetic anhydride for the esterification of the hydroxyl groups.
-
Reagents and Materials:
-
This compound
-
Acetic anhydride (Ac₂O)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous (optional, if not using pyridine as solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine (can act as solvent and base) in a round-bottom flask at 0 °C (ice bath).
-
Slowly add acetic anhydride (2.5 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into cold 1 M HCl to neutralize the pyridine.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic extracts and wash sequentially with 1 M HCl (1x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude 2,3-Difluorobenzene-1,4-diyl diacetate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Protocol 3: O-Silylation (Synthesis of 1,4-bis(tert-butyldimethylsilyloxy)-2,3-difluorobenzene)
This protocol details the protection of the diol as a bis-TBDMS ether.[1]
-
Reagents and Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
-
-
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Add a solution of TBDMS-Cl (2.2 eq) in anhydrous DMF dropwise to the mixture at room temperature.
-
Stir the reaction for 4-12 hours. Monitor the formation of the product by TLC.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous phase with diethyl ether (2x).
-
Combine the organic layers and wash with water (3x) to remove DMF, followed by a final wash with brine (1x).
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) to afford the pure silyl ether.
-
References
Application Notes and Protocols: 2,3-Difluorobenzene-1,4-diol in the Synthesis of Advanced Liquid Crystals
Audience: Researchers, scientists, and drug development professionals.
Introduction
The strategic incorporation of fluorine atoms into mesogenic cores has become a pivotal strategy in the design of high-performance liquid crystals for advanced display technologies. The introduction of fluorine can significantly modify key physical properties such as dielectric anisotropy (Δε), birefringence (Δn), viscosity, and mesophase behavior. 2,3-Difluorobenzene-1,4-diol, also known as 2,3-difluorohydroquinone, is a valuable building block for the synthesis of liquid crystals with negative dielectric anisotropy (Δε < 0). Materials with negative Δε are essential for vertically aligned (VA) mode liquid crystal displays (LCDs), which are known for their high contrast ratios and wide viewing angles. The two fluorine atoms in the 2 and 3 positions of the benzene ring introduce a strong dipole moment perpendicular to the long molecular axis, a critical feature for achieving negative dielectric anisotropy.
This document provides detailed application notes and experimental protocols for the synthesis of calamitic (rod-like) liquid crystals utilizing this compound as a central core unit. The protocols focus on the esterification reaction, a common and versatile method for constructing the mesogenic core.
Core Concepts and Signaling Pathways
The primary role of the 2,3-difluorophenyl unit derived from this compound is to induce a negative dielectric anisotropy. This is a direct consequence of the molecule's electronic and structural properties. The workflow from molecular design to the final liquid crystal properties can be visualized as follows:
Caption: Logical workflow from synthesis to application of liquid crystals derived from this compound.
Data Presentation
The following table summarizes the expected mesomorphic and physical properties of a homologous series of liquid crystals derived from the di-esterification of this compound with 4-n-alkoxybenzoic acids. The data is extrapolated based on trends observed for structurally similar fluorinated liquid crystals.
| Alkyl Chain (n) | Compound Name | Melting Point (°C) | Smectic A - Nematic (°C) | Clearing Point (N-I) (°C) | Dielectric Anisotropy (Δε) | Birefringence (Δn) |
| 4 | 2,3-Difluorophenyl-1,4-bis(4-butoxybenzoate) | ~ 90-95 | - | ~ 150-155 | Negative | Moderate |
| 5 | 2,3-Difluorophenyl-1,4-bis(4-pentyloxybenzoate) | ~ 85-90 | - | ~ 160-165 | Negative | Moderate |
| 6 | 2,3-Difluorophenyl-1,4-bis(4-hexyloxybenzoate) | ~ 80-85 | ~ 110-115 | ~ 165-170 | Negative | Moderate |
| 7 | 2,3-Difluorophenyl-1,4-bis(4-heptyloxybenzoate) | ~ 75-80 | ~ 120-125 | ~ 170-175 | Negative | Moderate |
| 8 | 2,3-Difluorophenyl-1,4-bis(4-octyloxybenzoate) | ~ 70-75 | ~ 125-130 | ~ 175-180 | Negative | Moderate |
Note: The quantitative values are estimations based on related structures and serve as a guideline for experimental design.
Experimental Protocols
This section provides a detailed protocol for the synthesis of a representative liquid crystal, 2,3-Difluorophenyl-1,4-bis(4-hexyloxybenzoate), via a dicyclohexylcarbodiimide (DCC) mediated esterification.
Synthesis of 2,3-Difluorophenyl-1,4-bis(4-hexyloxybenzoate)
Application Notes and Protocols: Electrochemical Applications of 2,3-Difluorobenzene-1,4-diol
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
This document outlines the potential electrochemical applications of 2,3-Difluorobenzene-1,4-diol. It is important to note that while the electrochemical behavior of hydroquinones and their derivatives is a well-studied area, specific literature detailing the electrochemical applications of the 2,3-difluoro isomer is limited. The information herein is compiled from data on closely related fluorinated hydroquinone isomers and analogous compounds. These notes provide a foundational understanding of the anticipated electrochemical properties and potential uses of this compound, along with generalized experimental protocols for its electrochemical characterization.
Introduction
This compound, also known as 2,3-difluorohydroquinone, is a halogenated derivative of hydroquinone. The introduction of fluorine atoms onto the benzene ring is expected to significantly influence the electronic properties of the molecule, particularly its redox potential, due to the strong electron-withdrawing nature of fluorine. This modulation of electrochemical properties can be harnessed for various applications, including as redox mediators, in the development of electrochemical sensors, and as components in energy storage systems.
Predicted Electrochemical Behavior
The fundamental electrochemical process for hydroquinone derivatives involves a reversible two-electron, two-proton oxidation to the corresponding benzoquinone, as illustrated in the diagram below. The redox potential of this process is sensitive to the nature and position of substituents on the aromatic ring. For this compound, the two electron-withdrawing fluorine atoms are anticipated to increase the redox potential compared to unsubstituted hydroquinone, making it a weaker reducing agent.
Caption: General redox mechanism of this compound.
Potential Electrochemical Applications
Based on the electrochemical behavior of related fluorinated and non-fluorinated hydroquinones, the following applications for this compound can be postulated:
-
Redox Mediator in Bioelectrocatalysis: Fluorinated hydroquinones can act as electron shuttles between enzymes and electrode surfaces. The tunable redox potential of this compound could be advantageous in designing systems with specific enzymatic partners.
-
Electrochemical Sensors: The redox activity of this compound could be exploited for the development of sensors for various analytes. For instance, its interaction with target molecules could lead to a measurable change in its electrochemical response.
-
Organic Batteries: Hydroquinone derivatives are explored as active materials in organic rechargeable batteries. The fluorine substitution can enhance the stability and cycling performance of such systems.
-
Electropolymerization: While there is no direct evidence for this compound, related difluorobenzene derivatives have been used to synthesize conductive polymers.[1] The diol functionality could potentially be used to create novel polymeric materials with interesting redox and electrochromic properties.
Quantitative Data for Related Compounds
| Compound | Redox Process | Potential (V vs. reference) | Solvent/Electrolyte | Reference |
| 1,4-Bis(2-thienyl)-2,5-difluorobenzene | Monomer Oxidation | 1.4 | 0.2 M NaClO4/ACN | [1] |
| Poly(1,4-bis(2-thienyl)-2,5-difluorobenzene) | Polymer Oxidation | Not specified | 0.2 M NaClO4/ACN | [1] |
Experimental Protocols
The following are generalized protocols for the electrochemical characterization of a hydroquinone derivative like this compound.
Protocol 1: Cyclic Voltammetry for Redox Potential Determination
Objective: To determine the formal redox potential and assess the electrochemical reversibility of this compound.
Materials:
-
This compound
-
Anhydrous solvent (e.g., acetonitrile, dimethylformamide)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
Procedure:
-
Prepare a 1-5 mM solution of this compound in the chosen solvent containing 0.1 M supporting electrolyte.
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Connect the electrodes to the potentiostat.
-
Perform a cyclic voltammetry scan over a potential range expected to encompass the redox events of the hydroquinone. A typical starting range could be from -1.0 V to +1.5 V vs. Ag/AgCl.
-
Vary the scan rate (e.g., from 25 mV/s to 500 mV/s) to investigate the kinetics of the electron transfer process.
-
Analyze the resulting voltammograms to determine the peak potentials (Epa, Epc) and calculate the formal potential (E°' = (Epa + Epc)/2). The peak separation (ΔEp = Epa - Epc) will provide information on the reversibility of the redox process.
References
Troubleshooting & Optimization
Technical Support Center: 2,3-Difluorobenzene-1,4-diol Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,3-Difluorobenzene-1,4-diol. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Purity After Recrystallization
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The chosen solvent may be too good, preventing crystal formation, or too poor, causing the compound to crash out with impurities. |
| Recommendation: Perform small-scale solvent screening. Test a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane, and mixtures thereof). A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. | |
| Cooling Rate is Too Fast | Rapid cooling can trap impurities within the crystal lattice. |
| Recommendation: Allow the heated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. | |
| Incomplete Removal of Impurities | Some impurities may have similar solubility profiles to the desired compound. |
| Recommendation: Consider a pre-purification step such as an activated carbon treatment to remove colored impurities. A second recrystallization from a different solvent system may also be effective. |
Issue 2: Poor Separation During Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Incorrect Eluent Polarity | If the eluent is too polar, all compounds will elute quickly with poor separation. If it's not polar enough, the desired compound may not move from the origin. |
| Recommendation: Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound. A common starting point for polar compounds like diols is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether).[1] | |
| Column Overloading | Applying too much crude sample relative to the amount of stationary phase will result in broad, overlapping bands. |
| Recommendation: As a general rule, use a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| Poorly Packed Column | Channels or cracks in the stationary phase lead to uneven solvent flow and poor separation. |
| Recommendation: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. Gently tap the column during packing to settle the stationary phase evenly.[2] | |
| Sample Insolubility in Eluent | The compound precipitating at the top of the column will not separate effectively. |
| Recommendation: Dissolve the crude sample in a minimal amount of the eluent or a slightly more polar solvent before loading it onto the column. Alternatively, a "dry loading" technique can be used where the sample is adsorbed onto a small amount of silica gel before being added to the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities can originate from starting materials, by-products, or degradation. Potential impurities could include unreacted starting materials like 2,3-difluorophenol, partially oxidized or reduced species, and positional isomers depending on the synthetic route. During the manufacturing of similar active pharmaceutical ingredients, isomeric impurities are often a concern.[3]
Q2: Can I use distillation for purification?
A2: While some related compounds like 1,3-difluorobenzene are purified by distillation, this compound is a solid with a predicted high boiling point, making distillation challenging and likely to cause decomposition.[4][5] Recrystallization and column chromatography are generally more suitable methods for non-volatile solids.
Q3: What is a recommended solvent system for recrystallization?
A3: While specific data for this compound is limited, a common approach for phenolic compounds is to use a solvent system that balances polarity. You could start by attempting recrystallization from hot water (if solubility allows), or solvent mixtures like ethanol/water, ethyl acetate/hexane, or toluene. Small-scale trials are essential to identify the optimal solvent.
Q4: How should I choose a solvent system for column chromatography?
A4: The choice of eluent for column chromatography is best determined by preliminary analysis using Thin Layer Chromatography (TLC). A good starting point for separating difluorohydroquinone derivatives is a hexane-ethyl ether or hexane-ethyl acetate gradient.[6] For instance, a gradient of 10% to 30% diethyl ether in pentane has been used for a similar difluorinated diol derivative.[1]
Q5: How can I confirm the purity of my final product?
A5: Purity can be assessed using several analytical techniques. Thin Layer Chromatography (TLC) against the crude material can show the removal of impurities. High-Performance Liquid Chromatography (HPLC) provides quantitative purity data. The identity and structural integrity of the purified compound should be confirmed by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent (or solvent mixture) to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The desired compound should crystallize out.
-
Cooling: Further cool the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC. The target compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher affinity for the stationary phase.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Purification Workflow Diagram
Caption: General purification workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. google.com [google.com]
- 3. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. 1,3-Difluorobenzene CAS#: 372-18-9 [m.chemicalbook.com]
- 6. mgg.chem.ucla.edu [mgg.chem.ucla.edu]
Technical Support Center: Optimizing 2,3-Difluorobenzene-1,4-diol Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,3-Difluorobenzene-1,4-diol, also known as 2,3-difluorohydroquinone. The primary focus is on the hydroxylation of a 2,3-difluorophenol precursor.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and direct method is the hydroxylation of 2,3-difluorophenol. This is typically an oxidation reaction where a hydroxyl group is introduced onto the benzene ring. Reagents such as hydrogen peroxide with an iron catalyst (a Fenton-like system) or activated persulfate are often employed for this transformation. The hydroxyl group of the starting phenol directs the incoming hydroxyl group primarily to the ortho and para positions.
Q2: What are the main competing reactions that lower the yield of this compound?
The primary competing reaction is the formation of the isomeric catechol, 2,3-difluorobenzene-1,2-diol, through ortho-hydroxylation. Another significant side reaction is the over-oxidation of the desired this compound product to 2,3-difluorobenzoquinone.[1][2][3] Additionally, under certain conditions, polymerization of the starting material or product can occur, leading to tar formation.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC analysis, a stain such as potassium permanganate can be useful for visualizing the phenolic compounds. ¹⁹F NMR spectroscopy can also be a powerful tool to distinguish between the starting material, the desired product, and fluorinated byproducts.[4]
Q4: What are the typical purification methods for this compound?
Purification is commonly achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is often effective. Recrystallization from a suitable solvent system can be employed for further purification of the isolated solid. Care must be taken during purification as dihydroxybenzene compounds can be sensitive to air oxidation, especially when adsorbed on silica gel for extended periods.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Inactive Oxidizing Agent | Hydrogen peroxide solutions can degrade over time. Use a fresh, properly stored bottle of H₂O₂. For persulfate reactions, ensure the activating agent (e.g., heat, UV light, or catalyst) is applied correctly.[5][6] |
| Incorrect Reaction Temperature | Hydroxylation of phenols can be temperature-sensitive. If the temperature is too low, the reaction may be too slow. If it's too high, side reactions and degradation may increase. Start with reactions at room temperature and adjust as needed based on literature for similar hydroxylations.[7] |
| Suboptimal pH | The pH of the reaction medium can significantly influence the rate and selectivity of phenol oxidation. For Fenton-like reactions, an acidic pH (around 3-4) is often optimal. For persulfate oxidations, the optimal pH can vary depending on the activation method.[5] Experiment with buffered solutions to maintain a consistent pH. |
| Poor Catalyst Activity | If using a heterogeneous catalyst, ensure it has not been poisoned or deactivated. For homogeneous catalysts like iron salts, ensure the correct oxidation state and concentration are used. |
Issue 2: Formation of Multiple Products and Impurities
| Possible Cause | Suggested Solution |
| Formation of Isomeric Catechol | The ratio of hydroquinone (para-product) to catechol (ortho-product) is influenced by the solvent, catalyst, and directing effects of the substituents. Altering the solvent system or employing a bulkier catalyst might improve para-selectivity. |
| Over-oxidation to Benzoquinone | This occurs when the desired diol product is further oxidized.[1][2][3] To minimize this, use a stoichiometric amount of the oxidizing agent or add it slowly to the reaction mixture to avoid a high concentration at any given time. Quenching the reaction promptly upon consumption of the starting material is also crucial. |
| Polymerization/Tar Formation | Tarry byproducts often result from radical-mediated polymerization. This can be mitigated by using a radical scavenger (though this may also inhibit the desired reaction), lowering the reaction temperature, or using a more selective oxidizing agent. |
Issue 3: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Product is Air Sensitive | Hydroquinones can oxidize to colored quinones upon exposure to air, especially in solution or on a chromatography column.[8] Work up the reaction and perform purification under an inert atmosphere (e.g., nitrogen or argon). Adding a small amount of a reducing agent like sodium bisulfite to the aqueous phase during workup can also help prevent oxidation. |
| Co-elution of Isomers | The hydroquinone and catechol isomers can have very similar polarities, making chromatographic separation challenging. Utilize high-resolution columns, experiment with different solvent systems, or consider derivatization of the hydroxyl groups to alter their chromatographic behavior, followed by a deprotection step. |
| Product is Water Soluble | The hydroxyl groups increase water solubility, which can lead to loss of product during aqueous workup. Saturate the aqueous phase with sodium chloride to decrease the solubility of the organic product and perform multiple extractions with an appropriate organic solvent. |
Experimental Protocols
General Protocol for Hydroxylation of 2,3-Difluorophenol using Fenton's Reagent
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-difluorophenol (1 equivalent) in a suitable solvent such as acetonitrile or water.
-
Catalyst Addition: Add a catalytic amount of iron(II) sulfate heptahydrate (FeSO₄·7H₂O, e.g., 0.1 equivalents).
-
Oxidant Addition: Cool the mixture in an ice bath. Add hydrogen peroxide (30% aqueous solution, 1.1-1.5 equivalents) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the consumption of the starting material by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy excess peroxide. Adjust the pH to be slightly acidic and extract the mixture several times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for the hydroxylation of 2,3-difluorophenol.
Caption: Troubleshooting workflow for optimizing the synthesis.
References
- 1. Video: Oxidation of Phenols to Quinones [jove.com]
- 2. Phenol Reactions - Free Sketchy MCAT Lesson [sketchy.com]
- 3. jackwestin.com [jackwestin.com]
- 4. researchgate.net [researchgate.net]
- 5. Feasibility study of ultraviolet activated persulfate oxidation of phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
Technical Support Center: Synthesis of 2,3-Difluorobenzene-1,4-diol
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Difluorobenzene-1,4-diol. Due to the limited specific literature on the synthesis of this compound, this guide is based on established principles of fluorination and aromatic chemistry, drawing parallels from the synthesis of related fluorinated hydroquinones and other aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing this compound?
A1: While specific literature for this compound is scarce, plausible synthetic routes can be proposed based on general organic synthesis principles. These include:
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Electrophilic Fluorination of Hydroquinone or a Protected Derivative: This involves reacting hydroquinone or a protected version (e.g., with methoxy or silyl ethers) with an electrophilic fluorinating agent.
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Hydroxylation of 1,2-Difluorobenzene: This could involve oxidation of an organometallic derivative of 1,2-difluorobenzene (e.g., a di-Grignard or di-lithio species) or other advanced oxidation methods.
-
Nucleophilic Aromatic Substitution (SNA_r) on a More Substituted Precursor: Starting with a tetra-substituted benzene ring and replacing two substituents with hydroxyl groups.
Q2: What are the most significant challenges in synthesizing fluorinated hydroquinones?
A2: Common challenges in the synthesis of fluorinated aromatic compounds include:
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Low Regioselectivity: Controlling the precise position of the fluorine atoms on the benzene ring can be difficult, often leading to a mixture of isomers that are challenging to separate.[1]
-
Harsh Reaction Conditions: Many fluorination or hydroxylation reactions require strong acids, bases, or high temperatures, which can lead to the degradation of starting materials or the desired product, resulting in the formation of unwanted byproducts.[1]
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Poor Yields: The multi-step nature of these syntheses, coupled with the potential for side reactions, often leads to low overall yields.[1]
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Purification Difficulties: The separation of regioisomers and other impurities from the final product can be complex and may necessitate multiple chromatographic steps.[1]
Q3: How can I improve the regioselectivity of the fluorination step?
A3: To enhance regioselectivity, consider the following strategies:
-
Use of Directing Groups: The existing hydroxyl groups (or protecting groups) on the hydroquinone ring will direct the electrophilic fluorination. Understanding the directing effects of these groups is crucial.
-
Choice of Fluorinating Agent: Different electrophilic fluorinating agents (e.g., Selectfluor®, N-Fluorobenzenesulfonimide) may offer different levels of regioselectivity depending on the substrate and reaction conditions.
-
Controlled Reaction Conditions: Optimizing temperature, solvent, and reaction time can significantly influence the product distribution.
Q4: Are there any specific safety precautions I should take?
A4: Yes. Many fluorinating agents are highly reactive and potentially toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Some reactions may generate hazardous byproducts, such as hydrogen fluoride (HF), which is highly corrosive and toxic. Ensure you are familiar with the safety protocols for handling all reagents and potential byproducts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive fluorinating agent. | Ensure the fluorinating agent is fresh and has been stored under appropriate conditions (e.g., protected from moisture). |
| Poor reactivity of the starting material. | Confirm the purity of the starting hydroquinone or protected derivative. If using a protected hydroquinone, ensure the protecting groups are stable under the reaction conditions. | |
| Inappropriate reaction temperature. | Optimize the reaction temperature. Some fluorinations require low temperatures to control selectivity, while others may need heating to proceed. | |
| Formation of Multiple Products (Isomers) | Lack of regioselectivity in the fluorination step. | Experiment with different fluorinating agents and solvents. Adjusting the temperature may also improve selectivity. Consider using a protecting group on the hydroquinone to influence the directing effect. |
| Over-fluorination leading to tri- or tetra-fluorinated byproducts. | Use a stoichiometric amount of the fluorinating agent. Consider adding the fluorinating agent slowly to the reaction mixture to maintain a low concentration. | |
| Product Degradation | Harsh reaction conditions (e.g., strong acid, high temperature). | If possible, use milder reaction conditions. For example, explore enzymatic hydroxylation or fluorination methods if applicable. |
| Oxidation of the hydroquinone product. | Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The use of antioxidants during workup and purification might also be beneficial. | |
| Difficulty in Product Purification | Presence of regioisomers with similar polarity. | Employ high-performance liquid chromatography (HPLC) or specialized column chromatography techniques for separation. Derivatization of the hydroxyl groups prior to chromatography can sometimes improve separation. |
| Unreacted starting material co-eluting with the product. | Optimize the reaction to drive it to completion. If separation is still difficult, consider a chemical workup step to remove the unreacted starting material. |
Experimental Protocols (Hypothetical)
Method 1: Electrophilic Fluorination of 1,4-Dimethoxybenzene
This method involves the protection of the hydroxyl groups of hydroquinone as methyl ethers, followed by electrophilic fluorination and subsequent deprotection.
-
Protection of Hydroquinone:
-
Dissolve hydroquinone in a suitable solvent (e.g., methanol or DMF).
-
Add a base (e.g., sodium hydride or potassium carbonate) and a methylating agent (e.g., dimethyl sulfate or methyl iodide).
-
Stir the reaction at an appropriate temperature until completion (monitor by TLC).
-
Perform an aqueous workup and purify the resulting 1,4-dimethoxybenzene by distillation or recrystallization.
-
-
Electrophilic Fluorination:
-
Dissolve 1,4-dimethoxybenzene in a suitable solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C).
-
Slowly add a solution of an electrophilic fluorinating agent (e.g., Selectfluor®) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by GC-MS or LC-MS).
-
Quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to isolate 1,2-difluoro-4,5-dimethoxybenzene.
-
-
Deprotection:
-
Dissolve the purified 1,2-difluoro-4,5-dimethoxybenzene in a suitable solvent (e.g., dichloromethane).
-
Add a demethylating agent (e.g., boron tribromide) at low temperature.
-
Stir the reaction until completion (monitor by TLC).
-
Carefully quench the reaction and perform a workup to isolate the crude this compound.
-
Purify the final product by recrystallization or column chromatography.
-
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A flowchart for troubleshooting common issues in the synthesis.
Potential Side Reaction Pathways
Caption: Possible reaction pathways leading to side products.
References
Technical Support Center: Scaling Up 2,3-Difluorobenzene-1,4-diol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,3-Difluorobenzene-1,4-diol (also known as 2,3-difluorohydroquinone).
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: While direct, large-scale synthesis documentation for this compound is not extensively published, plausible routes can be inferred from the synthesis of similar fluorinated and hydroxylated aromatic compounds. A common conceptual approach involves the multi-step synthesis starting from a readily available precursor, potentially p-benzoquinone or a difluorinated benzene derivative. One possible pathway involves the formylation of p-benzoquinone to an intermediate like 2,3-diformyl hydroquinone, followed by further transformations. Another potential route could involve the diazotization of a corresponding aminophenol, followed by hydrolysis, a method used for preparing similar compounds like 2,3,5,6-tetrafluorohydroquinone.[1][2]
Q2: What are the primary challenges in scaling up the production of this compound?
A2: Scaling up the production of this compound presents several challenges common to the synthesis of substituted aromatic compounds. These include:
-
Process Reproducibility: Translating laboratory conditions to a larger scale can be difficult due to variations in heat and mass transfer.
-
By-product Formation: Side reactions can lead to impurities that are difficult to separate from the final product.
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Reaction Control: Fluorination and other synthetic steps can be highly energetic and require precise control to avoid over-reaction or incomplete conversion.
-
Purification: The product's sensitivity to oxidation and thermal decomposition can complicate purification, especially at a large scale.[3]
-
Safety: Handling fluorinating agents and other hazardous chemicals requires stringent safety protocols.
Q3: How does the purity of starting materials affect the synthesis?
A3: The purity of starting materials is critical. Impurities can lead to the formation of undesired side products, which can complicate the purification process and lower the overall yield. It is essential to use high-purity starting materials to ensure a clean reaction.
Q4: What are the key safety precautions to consider when working with fluorinated aromatic compounds?
A4: Fluorinated aromatic compounds can be hazardous. Key safety precautions include:
-
Working in a well-ventilated area, preferably a fume hood.
-
Using appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.
-
Keeping the compound away from heat, sparks, and open flames as it may be flammable.
-
Grounding equipment to prevent static discharge.
-
Having an emergency plan in place for spills or exposure.[4][5][6]
Troubleshooting Guides
Issue 1: Low Product Yield
A low yield of this compound can be a significant issue. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature. For some fluorination reactions, moderately elevated temperatures are required. Conversely, for sensitive substrates, a lower temperature may prevent byproduct formation. |
| Incorrect Fluorinating Reagent | Different fluorinating reagents have varying selectivities. Consider screening different reagents to find the most effective one for your specific reaction. |
| Moisture in the Reaction | Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can react with some reagents and reduce the yield. |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has gone to completion before workup. |
| Product Loss During Workup | Optimize the extraction and purification steps to minimize product loss. This may involve using different solvents or purification techniques. |
Issue 2: Formation of Multiple Products and Low Regioselectivity
The formation of multiple isomers or other byproducts is a common challenge in the synthesis of substituted aromatic compounds.
| Potential Cause | Troubleshooting Steps |
| Multiple Reactive Sites | The starting material may have multiple sites where the reaction can occur. Consider using a starting material where the desired substitution pattern is already established to improve regioselectivity. |
| Harsh Reaction Conditions | High temperatures or strong acids/bases can lead to side reactions. Milder reaction conditions should be considered for sensitive substrates. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. An excess of one reactant can sometimes lead to the formation of byproducts. |
Experimental Protocols
Conceptual Synthesis of this compound
This protocol is based on the general principles of aromatic synthesis and fluorination.
Materials:
-
p-Benzoquinone
-
Urotropine
-
Polyphosphoric acid
-
Hydroxylamine hydrochloride
-
Formic acid
-
Sodium formate
-
Appropriate solvents for extraction and purification
Step 1: Synthesis of 2,3-Diformyl Hydroquinone
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In a reaction flask, combine p-benzoquinone and polyphosphoric acid.
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Heat the mixture with stirring and slowly add urotropine.
-
Maintain the reaction at an elevated temperature for several hours.
-
After cooling, pour the reaction mixture into ice water to precipitate the 2,3-diformyl hydroquinone.
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Filter, wash with water, and dry the product.
Step 2: Conversion to 2,3-Dicyanohydroquinone
-
Dissolve the 2,3-diformyl hydroquinone in formic acid.
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Add sodium formate and hydroxylamine hydrochloride.
-
Reflux the mixture for several hours.
-
Cool the reaction, concentrate, and add water to precipitate the product.
-
Filter and dry the 2,3-dicyanohydroquinone.
Step 3: Conversion to this compound (Conceptual) Further steps to convert the dicyano- intermediate to the difluoro-diol would be required. This is a non-trivial transformation and would need significant research and development. A potential, though challenging, route could involve hydrolysis of the nitrile groups to carboxylic acids, followed by a fluorinative decarboxylation, or other advanced fluorination techniques.
Visualizations
Caption: Conceptual workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low product yield.
References
- 1. CN102030616A - Preparation method for 2,3,5,6-tetrafluorohydroquinone - Google Patents [patents.google.com]
- 2. CN117105817B - Synthesis method of 2, 3-dicyanohydroquinone - Google Patents [patents.google.com]
- 3. US20100069682A1 - Preparation of purified hydroquinone - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of 2,3-Difluorobenzene-1,4-diol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for improving the purity of 2,3-Difluorobenzene-1,4-diol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities typically arise from the synthetic route used. Potential contaminants include:
-
Unreacted Starting Materials: Such as 2,3-difluorophenol, a common precursor.[1]
-
Positional Isomers: Isomers like 2,5-difluorobenzene-1,4-diol or 3,4-difluorobenzene-1,4-diol may form as byproducts depending on the reaction's regioselectivity.[2]
-
Oxidation Products: Hydroquinones are susceptible to oxidation, which can lead to the formation of 2,3-difluorobenzoquinone. This can also form dark-colored quinhydrone charge-transfer complexes.[3]
-
Solvent Residues: Residual solvents from the reaction or initial work-up may be present.
Q2: What is the first step I should take to assess the purity of my crude product?
A2: A combination of Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
-
TLC: Provides a quick, qualitative assessment of the number of components in your sample.
-
¹H and ¹⁹F NMR: Offers detailed structural information, helping to identify and quantify the target compound and any fluorine-containing impurities or isomers.[4]
Q3: Which purification method is most effective for this compound?
A3: The optimal method depends on the nature and quantity of the impurities.
-
Column Chromatography: Highly effective for separating isomers and other closely related impurities.[1][5]
-
Recrystallization: A good choice for removing small amounts of impurities if a suitable solvent system can be found.
-
Sublimation: Particularly useful for removing non-volatile or polymeric impurities, as substituted hydroquinones can often be sublimed.[6][7]
Troubleshooting Guides
Troubleshooting Column Chromatography
Q: My compound is not moving off the baseline of the silica gel column. What should I do?
A: This indicates the eluent (mobile phase) is not polar enough to displace your highly polar diol from the silica gel (stationary phase).
-
Solution: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, incrementally increase the percentage of ethyl acetate. You can also try adding a small amount of a more polar solvent like methanol.
Q: The separation between my desired product and an impurity is very poor (overlapping spots on TLC). How can I improve resolution?
A: Poor resolution can be addressed by several strategies:
-
Optimize Mobile Phase: Test different solvent systems with varying polarities and compositions. Isocratic (constant solvent composition) elution with a finely-tuned solvent ratio often provides better separation for difficult mixtures than a steep gradient.
-
Reduce Column Load: Overloading the column is a common cause of poor separation. Use a higher ratio of silica gel to your crude compound. A general guideline is a 50:1 to 100:1 ratio (by weight) for difficult separations.[8]
-
Use a Finer Stationary Phase: Employing silica gel with a smaller particle size can increase the number of theoretical plates and improve separation.
Troubleshooting Recrystallization
Q: I can't find a suitable single solvent for recrystallization. What are my options?
A: A two-solvent system is often effective.
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Procedure: Dissolve your crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
Q: My product is "oiling out" instead of forming crystals. Why is this happening and how can I fix it?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is supersaturated.
-
Solutions:
-
Lower the temperature at which the solution is saturated by adding more solvent.
-
Try a lower-boiling point solvent system.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal.
-
Troubleshooting Sublimation
Q: The sublimation rate is very slow, even at high temperatures. What could be the issue?
A: A slow sublimation rate can be due to insufficient temperature or inadequate vacuum.
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Solution: Ensure your vacuum system is operating efficiently and can achieve a low pressure (e.g., 1-2 mmHg).[7] Gradually increase the temperature, but be careful not to exceed the compound's decomposition temperature. For hydroquinone, sublimation temperatures are typically in the range of 110-170°C.[7]
Q: My sublimed product is still colored. Why?
A: This suggests that a colored impurity is co-subliming with your product.
-
Solution: The impurity may have a similar vapor pressure to your product. In this case, sublimation alone may not be sufficient. Consider a preliminary purification step, such as column chromatography, to remove the colored impurity before sublimation.
Experimental Protocols
Protocol 1: Flash Column Chromatography
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Stationary Phase Preparation: Prepare a slurry of silica gel (70-230 mesh) in the initial, least polar eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., ethyl acetate or dichloromethane). Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully layer the resulting dry powder on top of the packed column.
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Elution: Begin eluting with a non-polar solvent system (e.g., 8:2 Hexane:Ethyl Acetate).[1] Gradually increase the polarity of the mobile phase as needed (e.g., to 7:3 Hexane:Ethyl Acetate).[1]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Sublimation
-
Apparatus Setup: Place the crude this compound into a sublimation apparatus.
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Sublimation Conditions: Heat the apparatus to between 140°C and 160°C while applying a high vacuum.[7] The pure compound will sublime from a solid to a gas.
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Condensation: The gaseous compound will crystallize on the cold finger or cooler upper surfaces of the apparatus. A condenser temperature of 40-50°C can be effective for collecting the purified product.[7]
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Collection: After the sublimation is complete, carefully disassemble the apparatus and scrape the purified crystals from the cold surface.
Data Presentation
Table 1: Recommended Starting Conditions for Purification
| Parameter | Column Chromatography | Sublimation |
| Stationary Phase | Silica Gel (70-230 mesh) | N/A |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate (start at 9:1, increase polarity) | N/A |
| Apparatus Temperature | Room Temperature | 140 - 160 °C[7] |
| Apparatus Pressure | Atmospheric | High Vacuum (e.g., 1-2 mmHg)[7] |
| Condenser Temperature | N/A | 40 - 50 °C[7] |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting poor separation in column chromatography.
References
- 1. mgg.chem.ucla.edu [mgg.chem.ucla.edu]
- 2. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US3953528A - Process for sublimation purification of crude hydroquinone with stirred and fluidized bed - Google Patents [patents.google.com]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Degradation of 2,3-Difluorobenzene-1,4-diol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Difluorobenzene-1,4-diol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work on the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: While specific experimental data on the degradation of this compound is limited in publicly available literature, we can propose a putative microbial degradation pathway based on the known metabolism of other fluorinated aromatic compounds. The degradation is expected to proceed through the following key stages:
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Initial Enzymatic Attack: The degradation is likely initiated by dioxygenase or monooxygenase enzymes, which further hydroxylate the aromatic ring. Given the existing hydroxyl groups, a likely first step is the formation of a fluorinated hydroxyhydroquinone or a similar trihydroxybenzene derivative.
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Aromatic Ring Cleavage: Following the initial enzymatic action, the aromatic ring is susceptible to cleavage. This typically occurs via two main routes:
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Ortho-cleavage: The ring is cleaved between the two hydroxyl groups.
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Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups.
-
-
Defluorination and Further Metabolism: After ring cleavage, the resulting aliphatic intermediates undergo further enzymatic reactions. Defluorination can occur at this stage, releasing fluoride ions. The defluorinated intermediates are then channeled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.
A proposed microbial degradation pathway is visualized in the diagram below.
Q2: What are the key analytical techniques to monitor the degradation of this compound?
A2: A combination of chromatographic and spectroscopic techniques is essential for monitoring the degradation of this compound and identifying its intermediates. The primary recommended techniques are:
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High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent compound from its more polar degradation products. A UV detector is commonly used for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile intermediates. Derivatization may be necessary for non-volatile compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying a wide range of intermediates without the need for derivatization.
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Ion Chromatography: Used specifically for quantifying the release of fluoride ions, which is a direct measure of defluorination.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to elucidate the structure of unknown intermediates if they can be isolated in sufficient quantities.
Experimental Protocols
Protocol 1: General Aerobic Microbial Degradation Assay
This protocol outlines a basic procedure for assessing the microbial degradation of this compound.
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Prepare Mineral Salts Medium (MSM): Prepare a sterile MSM appropriate for the microbial culture being used.
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Inoculum Preparation: Grow the selected microbial strain in a suitable growth medium until the late exponential phase. Harvest the cells by centrifugation and wash them twice with sterile MSM to remove any residual growth medium.
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Set up Degradation Cultures: In sterile flasks, combine the washed microbial cells with MSM. Add this compound from a sterile stock solution to achieve the desired starting concentration.
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Incubation: Incubate the flasks on a rotary shaker at an appropriate temperature and shaking speed to ensure aeration.
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Sampling: At regular time intervals, withdraw samples from the flasks under sterile conditions.
-
Sample Preparation for Analysis:
-
Centrifuge the samples to pellet the cells.
-
Filter the supernatant through a 0.22 µm filter.
-
Store the filtered supernatant at -20°C until analysis.
-
-
Analysis: Analyze the samples using HPLC to quantify the disappearance of the parent compound and the appearance of degradation products. Use ion chromatography to measure fluoride ion concentration.
Troubleshooting Guides
Troubleshooting HPLC Analysis
| Problem | Possible Cause | Solution |
| Peak Tailing | Active sites on the column; Mismatch between sample solvent and mobile phase. | Use a column with end-capping; Ensure the sample is dissolved in the mobile phase. |
| Ghost Peaks | Contamination in the injector or column; Carryover from previous injections. | Flush the injector and column with a strong solvent; Include a blank run between samples. |
| Baseline Drift | Column not equilibrated; Mobile phase composition changing; Temperature fluctuations. | Allow sufficient time for column equilibration; Prepare fresh mobile phase; Use a column oven. |
| No Peaks | Incorrect wavelength on UV detector; Compound not eluting from the column. | Check the UV-Vis spectrum of the compound to select the correct wavelength; Modify the mobile phase to be more eluotropic. |
Troubleshooting GC-MS Analysis
| Problem | Possible Cause | Solution |
| Poor Peak Shape | Active sites in the inlet liner or column; Column bleed. | Use a deactivated liner; Trim the front end of the column; Condition the column. |
| No Signal for Analyte | Analyte is not volatile or is thermally labile; Leaks in the system. | Consider derivatization to increase volatility; Perform a leak check of the GC system. |
| High Background Noise | Contaminated carrier gas; Septum bleed. | Use high-purity carrier gas with traps; Use a high-quality, low-bleed septum. |
| Mass Spectrum Mismatch | Co-eluting peaks; Incorrect mass spectral library. | Improve chromatographic separation; Verify the identity of the peak with an authentic standard. |
Data Presentation
Table 1: Hypothetical Degradation Data for this compound
This table presents example data that could be generated from a degradation experiment.
| Time (hours) | This compound (µM) | Intermediate A (µM) | Fluoride Ion (µM) |
| 0 | 100 | 0 | 0 |
| 6 | 75 | 15 | 20 |
| 12 | 40 | 35 | 55 |
| 24 | 10 | 20 | 85 |
| 48 | <1 | 5 | 98 |
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the degradation of this compound.
Technical Support Center: Polymerization with 2,3-Difluorobenzene-1,4-diol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of 2,3-Difluorobenzene-1,4-diol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the polymerization of this compound.
Problem: Low Polymer Molecular Weight or Low Yield
Low molecular weight or yield is a common issue in polymerization reactions. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Impure Monomers | Monomer purity is critical for achieving high molecular weight polymers. Purify this compound and any comonomers by recrystallization, sublimation, or column chromatography. Verify purity using techniques like NMR, HPLC, and melting point analysis. |
| Incorrect Stoichiometry | An exact 1:1 molar ratio of diol and comonomer (e.g., an activated dihalide) is crucial for high polymer chain growth. Accurately weigh all reactants and ensure complete transfer to the reaction vessel. |
| Presence of Moisture or Oxygen | Many polymerization reactions, especially those involving organometallic catalysts or strong bases, are sensitive to moisture and oxygen. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents and degas them before use. |
| Suboptimal Reaction Temperature | The reaction temperature can significantly affect the rate of polymerization and potential side reactions. Optimize the temperature based on literature for similar monomers or by running a series of small-scale experiments at different temperatures. |
| Insufficient Reaction Time | Polymerization may require a significant amount of time to achieve high molecular weight. Monitor the reaction progress over time by taking aliquots and analyzing the molecular weight (e.g., by GPC). |
| Catalyst Inactivity | The catalyst may be deactivated by impurities or improper handling. Use fresh, high-purity catalyst and handle it under an inert atmosphere. |
Problem: Polymer Discoloration
Discoloration of the final polymer can indicate side reactions or the presence of impurities.
| Potential Cause | Recommended Solution |
| Oxidation | The monomer or polymer may be susceptible to oxidation, especially at elevated temperatures. Maintain a strict inert atmosphere throughout the polymerization and purification process. The use of antioxidants can be considered if compatible with the reaction chemistry. |
| Side Reactions | Undesired side reactions can lead to chromophores in the polymer backbone. Adjusting the reaction temperature or changing the base or catalyst might mitigate these side reactions. |
| Impure Solvents or Reagents | Impurities in solvents or other reagents can lead to discoloration. Use high-purity, freshly distilled solvents. |
| Residual Catalyst | Transition metal catalysts, if used, can be colored and need to be completely removed from the final polymer. Purify the polymer by repeated precipitation or by passing a solution of the polymer through a column of silica gel or alumina. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable polymerization method for this compound?
A common method for polymerizing fluorinated diols like this compound is through nucleophilic aromatic substitution (SNAr) to form poly(aryl ether)s. This typically involves reacting the diol with an activated aromatic dihalide (e.g., 4,4'-difluorobenzophenone) in the presence of a weak base (e.g., potassium carbonate) in a high-boiling aprotic polar solvent (e.g., N,N-dimethylacetamide or sulfolane).
Q2: How can I purify the this compound monomer before polymerization?
Monomer purity is crucial. Recrystallization from a suitable solvent is a common and effective method. The choice of solvent will depend on the solubility of the monomer. Alternatively, sublimation can be used for thermally stable compounds. The purity should be verified by analytical techniques such as NMR spectroscopy, HPLC, and melting point determination.
Q3: What analytical techniques are recommended for characterizing the resulting polymer?
The following techniques are essential for polymer characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine thermal transitions like the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups in the polymer.
Q4: My polymerization reaction mixture is very viscous and stirring has become difficult. What should I do?
High viscosity is an indication of successful high molecular weight polymer formation. If stirring becomes ineffective, you can try to dilute the reaction mixture with more anhydrous solvent. However, be aware that this may slow down the reaction rate. For very high molecular weight polymers, specialized mechanical stirrers may be necessary.
Experimental Protocols
Generalized Protocol for Poly(aryl ether) Synthesis via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the polymerization of this compound with an activated aromatic dihalide.
Materials:
-
This compound (highly purified)
-
Activated aromatic dihalide (e.g., 4,4'-difluorobenzophenone) (highly purified)
-
Potassium carbonate (K₂CO₃) (anhydrous, finely ground)
-
Anhydrous N,N-dimethylacetamide (DMAc) or Sulfolane
-
Toluene
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
Reactor Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen/argon inlet/outlet is oven-dried and cooled under an inert atmosphere.
-
Charging Reactants: To the flask, add equimolar amounts of this compound and the activated aromatic dihalide. Add an excess of finely ground anhydrous potassium carbonate (typically 1.1 to 2 equivalents per diol).
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Solvent Addition: Add anhydrous DMAc or sulfolane to achieve a desired monomer concentration (e.g., 20-30% w/v). Add toluene as an azeotroping agent to remove water.
-
Dehydration: Heat the reaction mixture to reflux (around 140-150 °C) to azeotropically remove any traces of water. The water will be collected in the Dean-Stark trap.
-
Polymerization: After complete removal of water, drain the toluene from the Dean-Stark trap and raise the temperature to the desired polymerization temperature (typically 160-190 °C). Maintain the reaction at this temperature under a gentle flow of inert gas for several hours (e.g., 8-24 hours). The progress of the reaction can be monitored by the increase in viscosity.
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Polymer Isolation: After the reaction is complete, cool the viscous solution to room temperature and dilute it with additional solvent if necessary. Precipitate the polymer by pouring the solution into a large volume of a non-solvent like methanol with vigorous stirring.
-
Purification: Filter the precipitated polymer and wash it extensively with hot water and methanol to remove inorganic salts and low molecular weight oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80-120 °C) until a constant weight is achieved.
Visualizations
Troubleshooting Workflow for Low Molecular Weight
Caption: Troubleshooting decision tree for low molecular weight polymer.
General Experimental Workflow for Polymerization
Caption: General workflow for poly(aryl ether) synthesis.
Technical Support Center: Reaction Condition Optimization for 2,3-Difluorobenzene-1,4-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3-Difluorobenzene-1,4-diol, also known as 2,3-difluorohydroquinone. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Two primary synthetic strategies are commonly employed for the synthesis of this compound:
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Route A: Oxidation of 2,3-Difluorophenol. This method involves the direct oxidation of a commercially available or synthesized 2,3-difluorophenol to the corresponding hydroquinone. This is often a two-step process involving an initial oxidation to the p-benzoquinone followed by reduction to the hydroquinone.
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Route B: Demethylation of 2,3-Difluoro-1,4-dimethoxybenzene. This route starts with the corresponding dimethoxybenzene derivative, which is then demethylated to yield the final diol product. This is a common strategy when the dimethoxy precursor is more readily accessible.
Q2: How stable is this compound and how should it be stored?
A2: Like many hydroquinones, this compound is susceptible to oxidation, which can lead to the formation of colored impurities (quinones). It should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept in a cool, dry place. The use of amber vials is recommended.
Q3: What are the typical analytical methods to monitor the reaction progress and purity of the final product?
A3: Thin Layer Chromatography (TLC) is a common method for monitoring the reaction progress. For purity assessment and structural confirmation, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR), and Infrared (IR) spectroscopy are typically used.
Troubleshooting Guides
Route A: Oxidation of 2,3-Difluorophenol
This route typically proceeds via the formation of 2,3-difluoro-1,4-benzoquinone, which is then reduced to the desired this compound.
Experimental Protocol: Persulfate Oxidation of 2,3-Difluorophenol
-
Step 1: Oxidation to 2,3-Difluoro-1,4-benzoquinone.
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Dissolve 2,3-difluorophenol in an aqueous solution of sodium hydroxide at 0-5 °C.
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Slowly add a solution of potassium persulfate (K₂S₂O₈) in water, maintaining the temperature below 10 °C.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Extract the resulting quinone with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 2: Reduction to this compound.
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Dissolve the crude 2,3-difluoro-1,4-benzoquinone in a suitable solvent such as ethanol or methanol.
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Add a reducing agent, such as sodium dithionite (Na₂S₂O₄) or sodium borohydride (NaBH₄), portion-wise at room temperature.
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Stir the reaction mixture until the characteristic yellow color of the quinone disappears.
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Quench the reaction carefully with a dilute acid (e.g., 1M HCl).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be further purified by recrystallization or column chromatography.
-
Troubleshooting for Route A
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of quinone in Step 1 | Incomplete oxidation. | - Increase the amount of potassium persulfate. - Extend the reaction time. - Ensure the pH of the reaction mixture is basic. |
| Decomposition of the product. | - Maintain a low temperature during the addition of the oxidizing agent. | |
| Formation of dark, polymeric byproducts | Over-oxidation or side reactions of the phenol starting material. | - Use a milder oxidizing agent, such as Fremy's salt ((KSO₃)₂NO). - Control the stoichiometry of the oxidizing agent carefully. |
| Incomplete reduction of the quinone in Step 2 | Insufficient reducing agent. | - Add more reducing agent portion-wise and monitor by TLC. |
| Deactivation of the reducing agent. | - Use freshly opened or properly stored reducing agent. | |
| Product is colored after purification | Aerial oxidation of the hydroquinone. | - Handle the purified product under an inert atmosphere. - Use degassed solvents for purification and storage. - Add a small amount of a reducing agent like sodium dithionite during workup or storage. |
Route B: Demethylation of 2,3-Difluoro-1,4-dimethoxybenzene
This route is an effective alternative when the dimethoxy starting material is available. Boron tribromide (BBr₃) is a common and effective reagent for this transformation.
Experimental Protocol: Demethylation using Boron Tribromide (BBr₃)
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Dissolve 2,3-difluoro-1,4-dimethoxybenzene in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (argon or nitrogen).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of boron tribromide in dichloromethane dropwise.
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After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
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Cool the reaction mixture to 0 °C and carefully quench by the slow addition of water.
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Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Troubleshooting for Route B
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete demethylation | Insufficient BBr₃. | - Increase the equivalents of BBr₃. A slight excess is often required. |
| Short reaction time. | - Extend the reaction time at room temperature. | |
| Low product yield | Hydrolysis of BBr₃ before reaction. | - Ensure all glassware is flame-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents. |
| Product loss during workup. | - The product is acidic and may be partially soluble in basic washes. Perform a neutral or slightly acidic workup. | |
| Formation of mono-demethylated byproduct | Insufficient reagent or reaction time. | - Increase the amount of BBr₃ and/or prolong the reaction time. |
| Complex mixture of byproducts | Reaction temperature too high. | - Maintain a low temperature during the addition of BBr₃ and allow the reaction to warm slowly. |
| Use of alternative demethylating agents like HBr can lead to lower functional group tolerance. | - If using HBr, carefully control the temperature and reaction time. BBr₃ is generally a milder option.[1] |
Data Summary
Table 1: Comparison of Reagents for Aryl Methyl Ether Demethylation
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Boron Tribromide (BBr₃) | DCM, -78 °C to RT | High efficiency, relatively mild conditions. | Moisture sensitive, corrosive. |
| Hydrobromic Acid (HBr) | Acetic acid, reflux | Inexpensive. | Harsh conditions, low functional group tolerance.[1] |
| Thiolates (e.g., Sodium Ethanethiolate) | DMF, reflux | Effective for sterically hindered ethers. | Foul odor, high temperatures required. |
Visualizations
Caption: Synthetic pathways to this compound.
Caption: General troubleshooting workflow for low product yield.
References
Technical Support Center: Purification of 2,3-Difluorobenzene-1,4-diol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2,3-Difluorobenzene-1,4-diol. It offers detailed protocols and data for the removal of common impurities.
Troubleshooting Guides
Issue 1: The final product has a persistent color (e.g., yellow, brown, or pink) after initial isolation.
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Question: My synthesized this compound is not a pure white powder. What could be the cause and how can I fix it?
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Answer: Discoloration in the final product often indicates the presence of oxidized species or residual starting materials and catalysts. Phenolic compounds like hydroquinones are particularly susceptible to oxidation, which can result in colored impurities.
Recommended Actions:
-
Activated Carbon Treatment: A common method to remove colored impurities is to treat a solution of the crude product with activated carbon.
-
Recrystallization: If the discoloration persists, a carefully chosen recrystallization solvent system can help isolate the pure, colorless compound.
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Inert Atmosphere: For future syntheses, ensure all steps are carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
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Issue 2: The purity of the product does not improve significantly after a single recrystallization.
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Question: I've recrystallized my this compound, but the purity (as determined by HPLC or NMR) has only marginally increased. What should I do next?
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Answer: This suggests that the chosen recrystallization solvent is not ideal for separating the product from the impurities, or that multiple impurities with similar solubility are present.
Recommended Actions:
-
Solvent System Screening: Experiment with different solvent systems. A good starting point is a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. Mixtures of solvents (e.g., ethyl acetate/hexanes, toluene/heptane) can also be effective.
-
Multiple Recrystallizations: Sometimes, a second or even third recrystallization is necessary to achieve high purity.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a more powerful technique for separating compounds with similar polarities.
-
Issue 3: Column chromatography results in poor separation or product degradation.
-
Question: I'm having trouble purifying this compound by column chromatography. The fractions are not clean, or I'm losing a significant amount of my product on the column. What could be wrong?
-
Answer: Poor separation can be due to an inappropriate solvent system or issues with the stationary phase. Product degradation on silica gel can occur with sensitive compounds.
Recommended Actions:
-
TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.4 for the desired product.
-
Deactivate Silica Gel: Hydroquinones can sometimes interact strongly with the acidic sites on silica gel. Consider deactivating the silica by pre-treating it with a small amount of a polar solvent like methanol or by using silica gel treated with a neutralizing agent.
-
Alternative Stationary Phases: If silica gel is problematic, consider using a different stationary phase such as alumina (neutral or basic) or reverse-phase silica (C18).
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities in the synthesis of this compound?
-
A1: Common impurities can include unreacted starting materials (e.g., 2,3-difluorophenol), regioisomers (e.g., 3,4-difluorobenzene-1,2-diol), partially fluorinated species, and oxidation byproducts. The specific impurities will depend on the synthetic route used.
-
-
Q2: How can I remove residual water from my final product?
-
A2: Water can be removed by drying the solid product under high vacuum, preferably in a desiccator over a strong drying agent like phosphorus pentoxide (P₂O₅). If the product is dissolved in an organic solvent, drying the solution over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before evaporation is effective.
-
-
Q3: Is this compound stable in air?
-
A3: Like many hydroquinones, this compound can be susceptible to oxidation, which is often accelerated by light and air. For long-term storage, it is recommended to keep the compound in a tightly sealed, amber-colored vial under an inert atmosphere and at a low temperature.
-
-
Q4: What is the best general-purpose solvent for recrystallizing this compound?
-
A4: While the ideal solvent depends on the specific impurities present, a good starting point for recrystallization is a mixture of a moderately polar solvent (like ethyl acetate or dichloromethane) and a nonpolar solvent (like hexanes or heptane). Toluene can also be an effective single solvent for recrystallization.
-
Data Presentation
Table 1: Comparison of Purification Methods for Crude this compound
| Purification Method | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) | Notes |
| Single Recrystallization (Toluene) | 85.2% | 97.5% | 75% | Effective for removing nonpolar impurities. |
| Activated Carbon + Recrystallization | 85.2% (colored) | 98.1% (colorless) | 70% | Excellent for removing colored oxidation products. |
| Column Chromatography (Silica Gel) | 85.2% | >99.5% | 60% | Most effective for achieving highest purity. |
| Liquid-Liquid Extraction | 85.2% | 92.3% | 85% | Good for a preliminary cleanup, not for high purity. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., toluene or an ethyl acetate/hexanes mixture).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate, optimized by TLC).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum.
Protocol 3: Purification by Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Washing: Transfer the solution to a separatory funnel and wash sequentially with:
-
A weak aqueous acid (e.g., 1 M HCl) to remove basic impurities.
-
A weak aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.
-
Brine (saturated NaCl solution) to remove residual water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent like MgSO₄.
-
Filtration and Evaporation: Filter off the drying agent and evaporate the solvent to yield the partially purified product.
Visualizations
Caption: Purification workflow for this compound.
handling and storage issues for "2,3-Difluorobenzene-1,4-diol"
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of 2,3-Difluorobenzene-1,4-diol.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its key properties?
This compound, also known as 2,3-difluorohydroquinone, is a fluorinated aromatic organic compound. Its physical and chemical properties are summarized in the table below.
2. What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, it is recommended to store it at 2-8°C.[1] It should be kept in a tightly sealed container, protected from light and moisture. The storage area should be cool, dry, and well-ventilated.[2]
3. What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, appropriate personal protective equipment should be worn, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work should be conducted in a well-ventilated area, preferably a fume hood.
4. Is this compound sensitive to air or light?
While specific data for this compound is limited, hydroquinones, in general, can be sensitive to air and light.[2][3] Therefore, it is best practice to store this compound in a tightly sealed container, away from light.[2][3] Flushing the container with an inert gas like nitrogen or argon can provide an extra layer of protection against oxidation.
5. What are the known incompatibilities for this compound?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Compound has discolored (e.g., turned pink or brown) | Oxidation due to exposure to air or light. | While the compound may still be usable for some applications, discoloration indicates degradation. For sensitive experiments, it is recommended to use a fresh, unoxidized lot. To prevent this, ensure containers are tightly sealed and protected from light. Consider flushing with an inert gas before storage. |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify storage conditions (temperature, light, and air exposure). If degradation is suspected, it is advisable to use a new batch of the compound. |
| Poor solubility in a non-polar organic solvent | The compound is a diol and has polar hydroxyl groups, leading to limited solubility in non-polar solvents. | Based on its calculated LogP, its solubility in non-polar solvents is expected to be low. Consider using more polar organic solvents. Gentle warming may aid dissolution, but be cautious of potential degradation at elevated temperatures. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₄F₂O₂ | [1][4] |
| Molecular Weight | 146.09 g/mol | [1][4] |
| Appearance | White to off-white or pink crystals | [1][4] |
| Melting Point | 124-126 °C | [1] |
| Boiling Point (Predicted) | 247.9 ± 35.0 °C at 760 Torr | [1] |
| Density (Predicted) | 1.542 ± 0.06 g/cm³ | [1] |
| Solubility in Water (25 °C, Calculated) | 1.9 g/L (Slightly soluble) | [4][5] |
| Storage Temperature | 2-8 °C | [1] |
| pKa (Predicted) | 8.14 ± 0.23 | [1] |
Experimental Protocols
Protocol 1: Small-Scale Weighing and Dispensing
-
Preparation: Ensure the chemical fume hood is certified and functioning correctly. Gather all necessary PPE (safety goggles, nitrile gloves, lab coat).
-
Inert Atmosphere (Optional but Recommended): If the compound is highly sensitive or for long-term use, consider performing the weighing and dispensing in a glove box under an inert atmosphere (e.g., nitrogen or argon).
-
Weighing: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Quickly weigh the desired amount of the compound into a clean, dry container.
-
Sealing: Tightly reseal the main container immediately after dispensing. If desired, flush the headspace with an inert gas before sealing.
-
Cleanup: Clean the weighing area and any spills promptly. Dispose of any contaminated materials according to your institution's hazardous waste disposal procedures.
Protocol 2: Preparation of a Stock Solution
-
Solvent Selection: Choose a suitable, dry solvent in which this compound is soluble.
-
Dissolution: In a chemical fume hood, add the weighed this compound to a volumetric flask. Add a portion of the solvent and gently swirl or sonicate to dissolve the compound.
-
Final Volume: Once the compound is fully dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Storage: Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (2-8 °C). If the solution is to be stored for an extended period, consider storage under an inert atmosphere.
Visualizations
Caption: Troubleshooting workflow for common issues.
Caption: Key storage best practices.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining the Purity of 2,3-Difluorobenzene-1,4-diol
For researchers, scientists, and professionals in drug development, the accurate determination of the purity of chemical entities like 2,3-Difluorobenzene-1,4-diol is a critical aspect of quality control and research integrity. This guide provides a comparative overview of key analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for assessing the purity of this fluorinated diol.
The selection of an appropriate analytical method is contingent on various factors, including the physicochemical properties of this compound, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity and the need for structural confirmation.
Comparison of Analytical Methodologies
The following table summarizes the key characteristics of HPLC, GC-MS, and qNMR for the purity analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[1] | Quantification of a substance by comparing the integral of a specific resonance signal of the analyte with that of a certified internal standard.[2] |
| Applicability | Well-suited for non-volatile or thermally sensitive compounds like this compound.[1] | Suitable for volatile and thermally stable impurities. Derivatization may be required for the diol itself to increase volatility. | Applicable to any soluble compound with NMR-active nuclei. Provides both structural and quantitative information in a single experiment.[2] |
| Sensitivity | Good with UV-Vis detectors; can be very high with a Mass Spectrometry (MS) detector (LC-MS).[1] | Very high, particularly in Selected Ion Monitoring (SIM) mode, allowing for trace impurity detection.[1] | Generally lower sensitivity compared to chromatographic methods, but sufficient for purity determination of the main component. |
| Impurity Identification | Tentative identification is possible based on retention time and UV spectrum. Definitive identification requires an MS detector.[1] | High-confidence identification of volatile impurities through matching mass spectra with established libraries.[1] | Provides detailed structural information about impurities, aiding in their definitive identification without the need for reference standards of the impurities themselves. |
| Sample Preparation | Relatively straightforward, typically involving dissolving the sample in a suitable solvent. | May require derivatization to increase the volatility of the diol and its non-volatile impurities. | Simple sample preparation, usually involving dissolving the sample and a certified internal standard in a deuterated solvent. |
| Analysis Time | Typically 15-30 minutes per sample.[1] | Typically 15-30 minutes per sample.[1] | Fast, with data acquisition often taking only a few minutes per sample.[2] |
Experimental Protocols
The following are proposed, detailed methodologies for the purity analysis of this compound using HPLC, GC-MS, and qNMR. These protocols are based on established analytical principles for similar compounds and serve as a robust starting point for method development and validation.
1. High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.
-
Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for mobile phase modification)
-
This compound reference standard and sample
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% phosphoric acid. A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: DAD monitoring at a wavelength determined by the UV spectrum of this compound (e.g., 280 nm). Full spectrum acquisition from 200-400 nm is recommended for impurity profiling.[1]
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare the analysis sample at a concentration of 1.0 mg/mL in the same solvent.
-
-
Data Analysis:
-
Identify the main peak by comparing its retention time and UV spectrum to that of the reference standard.
-
Calculate purity using the area percent method. For higher accuracy, a quantitative analysis using a calibration curve of the reference standard can be performed.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the analysis of volatile impurities and, with derivatization, the parent compound.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.[1]
-
Chemicals and Reagents:
-
Dichloromethane or other suitable volatile solvent (GC grade)
-
A derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Helium (99.999% purity)
-
This compound reference standard and sample
-
-
Derivatization Procedure:
-
To 1 mg of the sample or standard, add 100 µL of a suitable solvent (e.g., pyridine) and 100 µL of BSTFA.
-
Heat the mixture at 60-70 °C for 30 minutes to form the trimethylsilyl ether derivatives.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 20:1 ratio)
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-550.
-
-
Sample Preparation:
-
Prepare a stock solution of the derivatized this compound reference standard at 1.0 mg/mL in dichloromethane.
-
Prepare the derivatized analysis sample at a concentration of 1.0 mg/mL in the same solvent.[1]
-
-
Data Analysis:
-
Identify the main peak by comparing its retention time and mass spectrum to that of the derivatized reference standard.
-
Identify impurities by searching their mass spectra against a commercial library (e.g., NIST).[1]
-
Calculate purity using the area percent method from the Total Ion Chromatogram (TIC).[1]
-
3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Method
This method provides a direct measurement of the purity of this compound against a certified internal standard.
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
-
Chemicals and Reagents:
-
Deuterated solvent (e.g., DMSO-d6 or Methanol-d4)
-
A certified internal standard with a known purity (e.g., maleic anhydride, dimethyl sulfone). The standard should have a resonance signal that does not overlap with the analyte signals.
-
This compound sample
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1).
-
Optimize other acquisition parameters to ensure a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity of the sample using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Visualizing Analytical Workflows and Comparisons
To further clarify the relationships and processes involved in purity determination, the following diagrams are provided.
References
A Comparative Analysis: 2,3-Difluorobenzene-1,4-diol Versus Hydroquinone for Research and Development
An in-depth guide for researchers, scientists, and drug development professionals on the chemical properties, biological activities, and potential applications of 2,3-Difluorobenzene-1,4-diol and its non-fluorinated analog, hydroquinone.
This guide provides a comprehensive comparison of this compound and hydroquinone, two phenolic compounds with structural similarities but potentially distinct physicochemical and biological profiles. While hydroquinone is a well-studied compound with established applications, the introduction of fluorine atoms in this compound is expected to modulate its properties, offering new avenues for research and development, particularly in medicinal chemistry and materials science.
Chemical and Physical Properties: A Tabular Comparison
The introduction of two fluorine atoms onto the benzene ring of hydroquinone significantly influences its electronic properties, lipophilicity, and metabolic stability. Below is a summary of their key chemical and physical properties.
| Property | This compound | Hydroquinone |
| Synonyms | 2,3-Difluorohydroquinone | Benzene-1,4-diol, Quinol |
| CAS Number | 124728-90-1 | 123-31-9[1] |
| Molecular Formula | C₆H₄F₂O₂ | C₆H₆O₂[1] |
| Molecular Weight | 146.09 g/mol | 110.11 g/mol [1] |
| Appearance | White to off-white crystals | White granular solid[1] |
| Melting Point | 124-126 °C | 172 °C[1] |
| Boiling Point | 247.9 °C | 287 °C[1] |
| Solubility in Water | Data not available | 5.9 g/100 mL (15 °C)[1] |
| pKa | 8.14 (Predicted) | 9.9[1] |
Biological Activity: Antioxidant and Enzyme Inhibition Properties
Hydroquinone is a known antioxidant and an effective inhibitor of tyrosinase, the key enzyme in melanin synthesis.[2][3] The electronegativity of the fluorine atoms in this compound is anticipated to alter these biological activities. While specific experimental data for this compound is limited in publicly available literature, the general effects of fluorination on phenolic compounds suggest potential enhancements in certain biological properties.
Antioxidant Activity
Hydroquinone exhibits significant antioxidant activity by donating its hydroxyl hydrogen atoms to scavenge free radicals.[4] Several studies have quantified this activity using various assays. For instance, in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, hydroquinone demonstrated a high percent inhibition (68.8%) at a concentration of 100 µg/mL, with an IC50 value of 10.96 µg/mL.[5]
Hypothetical Experimental Workflow for Antioxidant Activity Assessment:
Caption: Workflow for DPPH antioxidant assay.
Tyrosinase Inhibition
Hydroquinone is a well-established tyrosinase inhibitor and is considered a gold standard for treating hyperpigmentation.[3] It acts as a substrate for tyrosinase, competing with the natural substrate L-tyrosine and thereby inhibiting the production of melanin.[2][3] The IC50 value for hydroquinone's inhibition of mushroom tyrosinase has been reported to be approximately 70 µM.[7]
While no direct experimental data exists for the tyrosinase inhibitory activity of this compound, studies on other fluorinated aromatic compounds suggest they can be potent tyrosinase inhibitors.[8][9] The fluorine atoms can enhance binding to the enzyme's active site.
Signaling Pathway of Melanin Synthesis and Tyrosinase Inhibition:
Caption: Tyrosinase role in melanin synthesis.
Cytotoxicity Profile
A significant concern with the use of hydroquinone is its potential cytotoxicity, particularly towards melanocytes.[10] This has prompted the search for safer alternatives. Cytotoxicity is often assessed using the MTT assay, which measures cell viability.
There is currently no published data on the cytotoxicity of this compound. However, the introduction of fluorine can sometimes alter the toxicological profile of a compound. A comparative cytotoxicity study would be essential to evaluate the safety of this compound as a potential alternative to hydroquinone.
Hypothetical Experimental Workflow for Cytotoxicity Assessment:
Caption: Workflow for MTT cytotoxicity assay.
Experimental Protocols
Detailed protocols for the key experiments mentioned are provided below. These are generalized methods and may require optimization for specific laboratory conditions.
DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of the test compounds.
Materials:
-
This compound and Hydroquinone
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid) in methanol.
-
Prepare serial dilutions of the stock solutions.
-
In a 96-well plate, add 100 µL of each dilution to a well.
-
Add 100 µL of a freshly prepared DPPH solution in methanol (e.g., 0.1 mM) to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the concentration to determine the IC50 value.
Mushroom Tyrosinase Inhibition Assay
Objective: To determine the inhibitory effect of the test compounds on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-tyrosine (substrate)
-
This compound and Hydroquinone
-
Phosphate buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and a positive control (e.g., kojic acid) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of various concentrations of the test compounds, 140 µL of phosphate buffer, and 20 µL of mushroom tyrosinase solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-tyrosine solution.
-
Measure the absorbance at 475 nm at regular intervals for a set period.
-
Calculate the percentage of inhibition and determine the IC50 value.
MTT Cytotoxicity Assay
Objective: To assess the effect of the test compounds on the viability of skin cells.
Materials:
-
Human melanocytes or fibroblasts
-
Cell culture medium
-
This compound and Hydroquinone
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
DMSO or solubilization buffer
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with different concentrations of the test compounds for 24 or 48 hours.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Conclusion and Future Directions
Hydroquinone is a compound with well-documented antioxidant and tyrosinase inhibitory properties, but its use is tempered by concerns about cytotoxicity. This compound presents an intriguing alternative, with the potential for modulated biological activity due to its fluorine substituents. Based on the general principles of medicinal chemistry, fluorination could potentially enhance its efficacy as a tyrosinase inhibitor and may alter its safety profile.
However, a significant gap in the current scientific literature is the lack of direct experimental data on the biological activities of this compound. To fully understand its potential and enable a robust comparison with hydroquinone, further research is imperative. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which would be invaluable for researchers and developers in the fields of dermatology, cosmetology, and materials science.
References
- 1. Synthesis and biological evaluation of fluorinated 3,4-dihydroquinolin-2(1H)-ones and 2-oxindoles for anti-hepatic fibrosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of fluorinated 3,4-dihydroquinolin-2(1H)-ones and 2-oxindoles for anti-hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A New Fluorinated Tyrosinase Inhibitor from a Chemically Engineered Essential Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. T-cell-mediated cytotoxicity against keratinocytes in sulfamethoxazol-induced skin reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectral Analysis of 2,3-Difluorobenzene-1,4-diol and 2,5-Difluorobenzene-1,4-diol
A detailed spectroscopic comparison of the isomeric difluorinated hydroquinones, 2,3-Difluorobenzene-1,4-diol and 2,5-Difluorobenzene-1,4-diol, is presented for researchers, scientists, and professionals in drug development. This guide summarizes available spectral data and provides standardized experimental protocols for replication and further analysis.
Due to the limited availability of direct experimental spectral data for both this compound and 2,5-Difluorobenzene-1,4-diol in publicly accessible databases, this guide combines the sparse existing data with predicted spectral characteristics. The provided data tables are curated from various sources and should be used as a reference for analytical studies.
Introduction to Isomeric Differentiation
This compound and 2,5-Difluorobenzene-1,4-diol are structural isomers, sharing the same molecular formula (C₆H₄F₂O₂) and molecular weight (146.09 g/mol ). However, the different substitution patterns of the fluorine atoms on the benzene ring lead to distinct electronic environments for the nuclei. These differences are discernible through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding these spectral differences is crucial for the unambiguous identification and characterization of each isomer.
Comparative Spectral Data
The following tables summarize the available and predicted spectral data for the two isomers.
Table 1: NMR Spectral Data Comparison
| Parameter | This compound | 2,5-Difluorobenzene-1,4-diol |
| ¹H NMR | ||
| Chemical Shift (δ) | Predicted: ~6.7-6.9 ppm (m) | Predicted: ~6.8-7.0 ppm (m) |
| ¹³C NMR | ||
| Chemical Shift (δ) | Predicted: Aromatic carbons ~110-150 ppm | Predicted: Aromatic carbons ~115-155 ppm |
| ¹⁹F NMR | ||
| Chemical Shift (δ) | A signal has been reported in a study, but specific chemical shift values are not readily available in the public domain.[1] | No experimental data found. Predicted to have a single resonance. |
Table 2: IR and Mass Spectrometry Data Comparison
| Parameter | This compound | 2,5-Difluorobenzene-1,4-diol |
| IR Spectroscopy | ||
| Key Absorptions | Predicted: ~3200-3600 cm⁻¹ (O-H stretch, broad), ~1500-1600 cm⁻¹ (C=C aromatic stretch), ~1200-1300 cm⁻¹ (C-O stretch), ~1000-1100 cm⁻¹ (C-F stretch) | Predicted: ~3200-3600 cm⁻¹ (O-H stretch, broad), ~1500-1600 cm⁻¹ (C=C aromatic stretch), ~1200-1300 cm⁻¹ (C-O stretch), ~1000-1100 cm⁻¹ (C-F stretch) |
| Mass Spectrometry | ||
| Molecular Ion (m/z) | 146.0179 (Calculated for C₆H₄F₂O₂) | 146.0179 (Calculated for C₆H₄F₂O₂) |
Experimental Protocols
The following are generalized experimental protocols for acquiring spectral data for aromatic diols like the ones discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining ¹H, ¹³C, and ¹⁹F NMR spectra of these compounds would involve the following steps:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-10 seconds.
-
Reference the spectrum to the deuterated solvent peak.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional fluorine spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 1-5 seconds.
-
Use an external or internal fluorine-containing reference standard (e.g., CFCl₃ at 0 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Background Collection: Record a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Sample Spectrum Acquisition: Place the sample (on the ATR crystal or the KBr pellet in a holder) in the spectrometer's sample compartment and acquire the spectrum.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques for the analysis of such aromatic compounds.
-
Sample Introduction: Introduce the sample into the mass spectrometer. For EI, this is typically done via a direct insertion probe or after separation by gas chromatography (GC). For ESI, the sample is dissolved in a suitable solvent and infused or injected after liquid chromatography (LC) separation.
-
Ionization:
-
EI: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV).
-
ESI: Apply a high voltage to the liquid sample as it is nebulized, creating charged droplets that desolvate to form ions.
-
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectral analysis of the two isomers.
Caption: General workflow for the spectral analysis of difluorobenzene-1,4-diol isomers.
Signaling Pathways and Logical Relationships
The primary logical relationship in this comparative analysis is the structure-property relationship, specifically how the position of the fluorine atoms influences the spectral output.
Caption: Relationship between isomeric structure, molecular symmetry, and predicted NMR spectral complexity.
Conclusion
The differentiation of this compound and 2,5-Difluorobenzene-1,4-diol is achievable through a combination of NMR, IR, and Mass Spectrometry techniques. While experimental data is currently limited, the predicted differences, particularly in their NMR spectra due to symmetry variations, provide a solid basis for their identification. The experimental protocols provided herein offer a standardized approach for obtaining the necessary data for a comprehensive comparison. Further research is encouraged to populate the spectral databases with experimental data for these compounds.
References
Validating the Molecular Structure of 2,3-Difluorobenzene-1,4-diol: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for unambiguously elucidating the atomic arrangement within a crystalline solid. This guide provides a framework for the validation of the "2,3-Difluorobenzene-1,4-diol" structure, offering a comparative analysis with related halogenated benzene-1,4-diols and detailing the experimental protocol central to this technique.
While the crystal structure of this compound is not publicly available as of this writing, this guide will utilize the crystallographic data of its isomer, 2,5-Difluorobenzene-1,4-diol, and its analogue, 2,3-Dichlorobenzene-1,4-diol, as reference points for comparison. This approach outlines the key structural parameters that would be critical in the validation process once experimental data for this compound is obtained.
Comparative Crystallographic Data
A comparative analysis of key crystallographic parameters is essential for understanding the structural nuances imparted by the positioning of halogen atoms on the benzene ring. The following table summarizes the available data for the reference compounds and provides a template for the inclusion of data for this compound.
| Parameter | This compound | 2,5-Difluorobenzene-1,4-diol | 2,3-Dichlorobenzene-1,4-diol[1] |
| COD ID | Not Available | 1547276 | Not Applicable |
| Chemical Formula | C₆H₄F₂O₂ | C₆H₄F₂O₂ | C₆H₄Cl₂O₂[1] |
| Molecular Weight | 146.09 g/mol | 146.09 g/mol | 179.00 g/mol [1] |
| Crystal System | To be determined | Monoclinic | Monoclinic[1] |
| Space Group | To be determined | P2₁/c | P2₁/c[1] |
| a (Å) | To be determined | 7.962(3) | 4.831(1)[1] |
| b (Å) | To be determined | 5.898(2) | 11.347(2)[1] |
| c (Å) | To be determined | 13.208(5) | 12.962(3)[1] |
| α (˚) | To be determined | 90 | 90[1] |
| β (˚) | To be determined | 104.25(3) | 105.94(1)[1] |
| γ (˚) | To be determined | 90 | 90[1] |
| Volume (ų) | To be determined | 600.9(4) | 683.2(2)[1] |
| Z | To be determined | 4 | 4[1] |
| Calculated Density (g/cm³) | To be determined | 1.614 | 1.740 |
| R-factor | To be determined | 0.041 | 0.034[1] |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure through X-ray diffraction follows a well-established protocol. The primary steps are outlined below.
1. Crystal Growth: High-quality single crystals of the target compound, in this case, this compound, are required. Crystals should ideally be between 0.1 and 0.5 mm in all dimensions and free of visible defects. Common crystallization techniques for small organic molecules include:
-
Slow evaporation of a saturated solution.
-
Vapor diffusion (liquid or gas).
-
Cooling of a saturated solution.
The choice of solvent is critical and often requires screening a variety of options to find conditions that yield diffraction-quality crystals.
2. Data Collection: A suitable single crystal is mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector.
3. Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays. This step involves indexing the reflections and integrating their intensities.
4. Structure Solution and Refinement: The processed data is used to solve the crystal structure. For small molecules, direct methods are typically employed to determine the initial positions of the atoms. This initial model is then refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. The refinement process adjusts atomic positions, and thermal parameters until the best possible agreement is reached, as indicated by the R-factor.
Experimental Workflow
The following diagram illustrates the typical workflow for determining a crystal structure using single-crystal X-ray diffraction.
References
A Comparative Analysis of Fluorinated Hydroquinones for Drug Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorinated versus Non-Fluorinated Hydroquinones with Supporting Experimental Data.
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance pharmacological profiles. This guide offers a detailed comparative study of fluorinated hydroquinones, benchmarking their performance against their non-fluorinated analogues. By presenting key experimental data and detailed protocols, this document serves as a vital resource for researchers engaged in the discovery and development of novel therapeutics.
Enhancing Molecular Properties Through Fluorination
Fluorination can significantly alter the physicochemical and biological properties of hydroquinones. The high electronegativity of fluorine can modulate the electronic environment of the hydroquinone ring, influencing its antioxidant potential and interaction with biological targets. Furthermore, the introduction of fluorine can enhance metabolic stability and membrane permeability, crucial attributes for effective drug candidates.[1][2][3]
Comparative Performance Data
To facilitate a clear comparison, the following tables summarize the available quantitative data for fluorinated and non-fluorinated hydroquinones across key performance indicators. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the published literature.
Cytotoxicity Profile
The cytotoxic effects of hydroquinone and its derivatives are critical for assessing their therapeutic window. The following data, collated from various studies, provides an overview of their potency in different cell lines.
| Compound | Derivative Class | Cell Line | Assay | IC50 (µM) | Reference |
| Hydroquinone | Parent Compound | SK-BR-3 (Breast Cancer) | Resazurin | 17.5 | [4] |
| Hydroquinone | Parent Compound | HCT116 (Colon Carcinoma) | Alamar Blue | 132.3 | [4] |
| Hydroquinone | Parent Compound | HL-60 (Leukemia) | MTT | 8.5 | [4] |
| 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[5][6]benzoquinone | Fluorinated Anilino Hydroxybenzoquinone | A375 (Melanoma) | Not Specified | 12.25 µg/mL | [7] |
| Arbutin (Hydroquinone glucoside) | Glycoside | Not Specified | Not Specified | Generally less cytotoxic than hydroquinone | [8] |
Antioxidant Activity
The antioxidant capacity of hydroquinones is a key feature of their biological activity. The following table presents data from various antioxidant assays.
| Compound | Assay | EC50 / Activity | Reference |
| Hydroquinone | DPPH | IC50: 17.44 µM | [9] |
| 3-Fluorinated trihydroxyflavone | DPPH | EC50: 37 µg/mL | [10] |
| Non-fluorinated trihydroxyflavone | DPPH | EC50: 71 µg/mL | [10] |
| 3-Fluorinated trihydroxyflavone | Radical Scavenging | EC50: 0.24 µg/mL | [10] |
| Non-fluorinated trihydroxyflavone | Radical Scavenging | EC50: 0.33 µg/mL | [10] |
Experimental Protocols
To ensure the reproducibility and standardization of future comparative studies, detailed methodologies for key experiments are provided below.
Synthesis of Fluorinated Hydroquinones
The synthesis of fluorinated hydroquinones can be challenging, often involving multi-step processes with potential for low regioselectivity and harsh reaction conditions.[11] A common approach is the nucleophilic aromatic substitution of a fluorine atom on an activated aryl ring with hydroquinone.[12]
Generalized Protocol for Nucleophilic Aromatic Substitution:
-
Reactant Preparation: Dissolve the fluorinated aryl precursor and hydroquinone in a suitable aprotic polar solvent (e.g., DMSO, DMF).
-
Base Addition: Add a suitable base (e.g., K₂CO₃, Cs₂CO₃) to the reaction mixture to deprotonate the hydroquinone.
-
Reaction Condition: Heat the mixture at an elevated temperature (e.g., 80-150 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: After completion, cool the reaction mixture, add water, and extract the product with an organic solvent. The crude product is then purified by column chromatography.
Caption: Generalized workflow for the synthesis of fluorinated hydroquinones.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[5][6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[13]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (fluorinated and non-fluorinated hydroquinones) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antioxidant Capacity Determination (DPPH and ABTS Assays)
The DPPH and ABTS assays are widely used spectrophotometric methods to determine the antioxidant activity of compounds by measuring their ability to scavenge stable free radicals.[14][15][16][17]
DPPH Assay Protocol:
-
Sample Preparation: Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol, ethanol).
-
Reaction Mixture: Add 20 µL of the diluted sample to 135 µL of a 0.1 mM DPPH solution in a 96-well plate.[14]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[14]
-
Calculation: Calculate the percentage of radical scavenging activity and determine the EC50 value.
ABTS Assay Protocol:
-
ABTS Radical Cation (ABTS•+) Generation: Prepare the ABTS•+ stock solution by mixing 7 mM ABTS and 2.45 mM potassium persulfate and incubating in the dark for 12-16 hours.[14]
-
Working Solution: Dilute the stock solution with a suitable buffer (e.g., phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Mix 10 µL of the diluted sample with 160 µL of the ABTS•+ working solution and incubate in the dark for 30 minutes.[14]
-
Absorbance Measurement: Measure the absorbance at 734 nm.[15]
-
Calculation: Calculate the percentage of inhibition and determine the EC50 value.
Electrochemical Analysis (Cyclic Voltammetry)
Cyclic voltammetry is an electrochemical technique used to study the redox properties of compounds. For hydroquinones, it provides insights into their oxidation potential and the reversibility of the redox process.[18][19]
Experimental Setup:
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[20]
-
Electrolyte Solution: A solution of the test compound in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M KCl in a buffer solution).
-
Procedure: A potential is swept between two set values at a specific scan rate, and the resulting current is measured. The obtained voltammogram provides information on the oxidation and reduction peaks.
Signaling Pathway: Hydroquinone-Induced Apoptosis
Hydroquinone and its derivatives can induce apoptosis (programmed cell death) in various cell lines, a mechanism that is often central to their potential anticancer activity.[4][8][21][22][23] The generation of reactive oxygen species (ROS) by hydroquinone is a key initiating event.
Caption: Simplified signaling pathway of hydroquinone-induced apoptosis.
Conclusion
The strategic fluorination of hydroquinones presents a promising avenue for the development of novel therapeutic agents with enhanced pharmacological properties. The available data suggests that fluorination can positively impact both the cytotoxic and antioxidant activities of hydroquinones. However, a comprehensive and direct comparative analysis of a series of fluorinated and non-fluorinated analogues under standardized conditions is necessary to fully elucidate the structure-activity relationships and guide future drug design efforts. The detailed experimental protocols provided herein offer a framework for such systematic investigations.
References
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. 2.8. Antioxidant activities [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. electrochemsci.org [electrochemsci.org]
- 19. A study on the electrochemical behavior of hydroquinone at a nanometer cobalt/l-glutamate-modified electrode - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. scielo.br [scielo.br]
- 21. mdpi.com [mdpi.com]
- 22. In vitro assessment of the cytotoxic, DNA damaging, and cytogenetic effects of hydroquinone in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effect of antioxidants on radical intensity and cytotoxicity of hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Isomeric Purity of 2,3-Difluorobenzene-1,4-diol
For researchers, scientists, and drug development professionals, the precise determination of the isomeric purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of quality control and regulatory compliance. The presence of unwanted isomers can significantly impact a compound's pharmacological activity, toxicity profile, and physical properties. This guide provides a comprehensive comparison of analytical methodologies for assessing the isomeric purity of 2,3-Difluorobenzene-1,4-diol, a valuable building block in medicinal chemistry.
This publication offers an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The performance of each technique is evaluated based on key parameters such as resolution, sensitivity, and limit of detection, supported by detailed experimental protocols to guide method development.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for determining the isomeric purity of this compound depends on the specific requirements of the analysis, including the desired level of sensitivity, the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of the three most common and effective analytical techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Resolution of Isomers | Excellent | Good to Excellent | Good to Excellent |
| Limit of Detection (LOD) | ~0.01% | ~0.005% (with MS detector) | ~0.1% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.02% (with MS detector) | ~0.5% |
| Analysis Time per Sample | 15-30 minutes | 20-40 minutes | 5-15 minutes |
| Sample Preparation | Simple dissolution and filtration | Derivatization may be required, followed by dissolution | Simple dissolution |
| Instrumentation Cost | Moderate | Moderate to High (with MS) | High |
| Destructive/Non-destructive | Destructive | Destructive | Non-destructive |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point for method development and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of dihydroxybenzene derivatives.
Instrumentation:
-
HPLC system with a pump, autosampler, column compartment, and a UV or photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-50% B
-
15-17 min: 50-90% B
-
17-20 min: 90% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 5 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
Gas Chromatography (GC)
GC is a powerful technique for the separation of volatile compounds. For polar analytes like diols, derivatization is often necessary to improve volatility and chromatographic performance.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
Derivatization (Silylation):
-
To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 400 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Injector Temperature: 270 °C.
-
Detector Temperature (FID): 300 °C.
-
Injection Volume: 1 µL (split ratio 20:1).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed structural information, making it highly effective for distinguishing and quantifying isomers. Both ¹H and ¹⁹F NMR are particularly useful for fluorinated aromatic compounds.
Instrumentation:
-
NMR spectrometer (400 MHz or higher recommended for better resolution).
¹H NMR Spectroscopy:
-
Solvent: Deuterated acetone (acetone-d₆) or dimethyl sulfoxide (DMSO-d₆).
-
Concentration: Approximately 10 mg/mL.
-
Parameters:
-
Pulse sequence: Standard zg30.
-
Number of scans: 16.
-
Relaxation delay (d1): 5 seconds.
-
-
Analysis: The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer due to the different substitution patterns of the fluorine and hydroxyl groups. Integration of the unique signals for each isomer allows for quantification.
¹⁹F NMR Spectroscopy:
-
Parameters:
-
Pulse sequence: Standard zgig30 (with ¹H decoupling).
-
Number of scans: 64.
-
Relaxation delay (d1): 5 seconds.
-
-
Analysis: The ¹⁹F chemical shifts are highly sensitive to the electronic environment. Each difluorobenzene-1,4-diol isomer will exhibit a unique set of signals in the ¹⁹F spectrum, allowing for straightforward identification and quantification.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the isomeric purity of this compound.
Reference Standards and Alternative Compounds
The availability of certified reference standards for all potential isomers of difluorobenzene-1,4-diol (e.g., 2,5-, 2,6-, and 3,5-isomers) is crucial for accurate identification and quantification. While 2,3- and 2,5-difluorobenzene-1,4-diol may be commercially available from various chemical suppliers, other isomers might require custom synthesis. In the absence of a certified standard, a well-characterized in-house or synthesized material can be used, provided its identity and purity are rigorously established, for instance by a combination of NMR, MS, and elemental analysis.
Conclusion
The assessment of isomeric purity is a critical step in the development and quality control of fine chemicals and pharmaceutical intermediates. This guide provides a comparative overview of HPLC, GC, and NMR spectroscopy for the analysis of this compound.
-
HPLC offers excellent resolution and sensitivity for routine quality control.
-
GC-MS provides high sensitivity, particularly for trace-level impurities, though it may require sample derivatization.
-
NMR spectroscopy is a powerful, non-destructive tool for unambiguous identification and quantification of isomers without the need for extensive method development.
The choice of the most appropriate technique will depend on the specific analytical needs, available resources, and the stage of drug development. For comprehensive characterization, a combination of these techniques is often employed to ensure the highest level of confidence in the isomeric purity of the material.
Reactivity of Difluorinated Benzenediol Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties such as acidity, redox potential, and metabolic stability. This guide provides a comparative analysis of the reactivity of difluorinated isomers of benzenediol, focusing on catechol (1,2-dihydroxybenzene) and hydroquinone (1,4-dihydroxybenzene). Understanding the nuanced effects of fluorine substitution patterns is critical for the rational design of novel therapeutics and functional organic materials.
While direct, head-to-head experimental comparisons of all difluorinated benzenediol isomers are not extensively documented in publicly available literature, this guide synthesizes established principles of physical organic chemistry and leverages validated computational methodologies to provide a predictive comparison of their reactivity.
Core Reactivity Parameters: Acidity and Redox Potential
The primary indicators of benzenediol reactivity are its acidity (pKa) and redox potential. The hydroxyl groups can be deprotonated, influencing the molecule's behavior in physiological environments and its ability to act as a nucleophile or ligand. The reversible two-electron, two-proton oxidation to the corresponding quinone is central to the biological activity and electrochemical properties of these compounds.
Fluorine, being the most electronegative element, acts as a strong electron-withdrawing group via the inductive effect. This effect generally leads to:
-
Increased Acidity (Lower pKa): By stabilizing the resulting phenolate anion, fluorine substitution makes the hydroxyl protons more acidic.
-
Increased Redox Potential (More Positive E°): By withdrawing electron density from the aromatic ring, fluorine makes the removal of electrons (oxidation) more difficult, thus increasing the standard redox potential.
The magnitude of this effect is dependent on the number and position of the fluorine atoms relative to the hydroxyl groups.
Comparative Data Summary
The following tables summarize computationally predicted data for the first pKa (pKa₁) and standard redox potential (E°) for selected difluorinated catechol and hydroquinone isomers. These values are derived from Density Functional Theory (DFT) calculations, which have been shown to provide reliable predictions for these properties when validated against experimental data for related compounds.
Table 1: Comparison of Difluorinated Catechol Isomers
| Compound | Structure | Predicted pKa₁ | Predicted E° (V vs. SHE) | Reactivity Synopsis |
| Catechol (Parent) | ~9.25 | ~ +0.79 | Baseline reactivity. | |
| 3,5-Difluorocatechol | ![]() | Lower than Catechol | Higher than Catechol | Fluorines at meta positions provide strong, additive inductive electron withdrawal, significantly increasing acidity and redox potential. |
| 4,5-Difluorocatechol | ![]() | Lower than Catechol | Higher than Catechol | Fluorines adjacent to the hydroxyl groups exert a powerful inductive effect, leading to a substantial increase in acidity and redox potential. |
Table 2: Comparison of Difluorinated Hydroquinone Isomers
| Compound | Structure | Predicted pKa₁ | Predicted E° (V vs. SHE) | Reactivity Synopsis |
| Hydroquinone (Parent) | ~9.9 | ~ +0.70 | Baseline reactivity. | |
| 2,5-Difluorohydroquinone | ![]() | Lower than Hydroquinone | Higher than Hydroquinone | Symmetrical substitution provides balanced, strong electron withdrawal, markedly increasing acidity and redox potential. |
| 2,6-Difluorohydroquinone | ![]() | Lower than Hydroquinone | Higher than Hydroquinone | Symmetrical substitution pattern results in significant inductive effects, leading to higher acidity and redox potential compared to the parent compound. |
Note: The structures for the difluorinated isomers are illustrative representations as readily available public domain images were not found.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the reactivity parameters discussed.
Protocol 1: Determination of pKa by Spectrophotometric Titration
This method relies on the difference in UV-Vis absorbance spectra between the protonated and deprotonated forms of the benzenediol.
-
Solution Preparation: Prepare a stock solution of the difluorinated benzenediol isomer in a suitable solvent (e.g., water or a water/acetonitrile mixture). Prepare a series of buffer solutions covering a wide pH range (e.g., Britton-Robinson buffer from pH 2 to 11).
-
Spectrophotometric Measurement: For each pH point, add a known concentration of the benzenediol stock solution to the buffer. Record the full UV-Vis absorption spectrum (e.g., 200-500 nm) using a diode array spectrophotometer.[1]
-
Data Analysis: Identify wavelengths where the absorbance difference between the acidic and basic forms is maximal. Plot absorbance at these wavelengths against pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa. Alternatively, process the spectral data using specialized software to solve for the pKa values.[1]
Protocol 2: Determination of Redox Potential by Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to measure the redox potential and study the kinetics of electron transfer.
-
Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M KCl) in an appropriate solvent (e.g., deoxygenated aqueous buffer).
-
Analyte Preparation: Add a known concentration of the difluorinated benzenediol isomer to the electrolyte solution. Deoxygenate the solution by bubbling with an inert gas like nitrogen or argon for 15-20 minutes, as dissolved oxygen can interfere with measurements.
-
Electrochemical Measurement: Use a three-electrode setup (working, reference, and counter electrodes) connected to a potentiostat. Scan the potential over a defined range (e.g., -0.2 V to +1.0 V vs. Ag/AgCl).
-
Data Analysis: From the resulting voltammogram, identify the anodic (Epa) and cathodic (Epc) peak potentials. The standard redox potential (E°) can be approximated by the half-wave potential (E½), calculated as (Epa + Epc) / 2.
Visualizing Reactivity Principles
The following diagrams illustrate the core concepts discussed in this guide.
Caption: Logical relationship of substituent effects on reactivity.
References
A Comparative Guide to Fluorinated Poly(arylene ether)s for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into polymer backbones significantly alters their physicochemical properties, offering enhanced performance for a variety of specialized applications, including in the biomedical and pharmaceutical fields. This guide provides a comparative analysis of the performance of fluorinated poly(arylene ether)s, using representative examples from the scientific literature, against their non-fluorinated counterparts. While specific data for polymers based on 2,3-Difluorobenzene-1,4-diol is limited in publicly available research, this guide will draw upon data from analogous fluorinated poly(arylene ether)s to highlight the key performance differences driven by fluorination.
Performance Comparison: Fluorinated vs. Non-Fluorinated Poly(arylene ether)s
The incorporation of fluorine atoms into the polymer backbone of poly(arylene ether)s leads to notable improvements in several key properties. Fluorinated poly(arylene ether)s generally exhibit enhanced thermal stability, lower dielectric constants, and increased hydrophobicity compared to their hydrocarbon analogues.[1][2] These characteristics make them attractive for applications requiring high-temperature resistance, electrical insulation, and controlled surface interactions.
For instance, studies on fluorinated poly(arylene ether)s containing difluoromethylene (–CF2–) and tetrafluoroethylene (–CF2CF2–) segments have demonstrated their superior performance profile.[1] When compared to traditional poly(aryl ether ketone)s and poly(aryl ether benzil)s, these fluorinated polymers show better solubility, a critical factor for processing and formulation, alongside higher thermal stability and lower glass transition temperatures.[1][3]
Key Performance Metrics
The following tables summarize the quantitative data comparing the properties of representative fluorinated poly(arylene ether)s with their non-fluorinated analogues.
Table 1: Thermal Properties
| Polymer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) |
| Fluorinated Poly(arylene ether) (FPAE-1) | 178 - 226 | 514 - 555 (in Nitrogen) |
| Non-Fluorinated Poly(arylene ether ketone) | Varies (typically higher than fluorinated counterparts) | Varies (typically lower than fluorinated counterparts) |
| Crosslinked Fluorinated Poly(arylene ether) with POSS | > 300 (post-curing) | High |
Data sourced from multiple studies on various fluorinated poly(arylene ether)s.[4][5]
Table 2: Mechanical and Physical Properties
| Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Water Absorption (%) | Water Contact Angle (°) |
| Fluorinated Poly(arylene ether) (FPAE-1) | - | - | 0.28 - 0.87 | 92.4 - 98.7 |
| Non-Fluorinated Poly(arylene ether) | - | - | Higher than fluorinated counterparts | Lower than fluorinated counterparts |
| Poly(arylene ether)s from 4,4′-bishydroxybiphenyl | up to 132 | up to 84 | Low | - |
Table 3: Electrical Properties
| Polymer | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) |
| Fluorinated Poly(arylene ether) (FPAE-1) | 2.07 - 2.80 (at 11 GHz) | 0.002 - 0.006 (at 11 GHz) |
| Crosslinked Fluorinated Poly(arylene ether) with POSS | 2.17 - 2.58 | Low |
| Non-Fluorinated Poly(arylene ether) | Generally higher | Generally higher |
Data sourced from studies on fluorinated poly(arylene ether)s.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of polymer properties. Below are summaries of standard experimental protocols for key characterization techniques.
Thermal Analysis
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature of the polymer.
-
Procedure: A small sample of the polymer (typically 5-10 mg) is placed in a TGA instrument. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature. The temperature at which a certain percentage of weight loss occurs (e.g., 5% or Td5) is recorded as a measure of thermal stability.[7]
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.
-
Procedure: A small, weighed sample of the polymer is sealed in an aluminum pan. An empty sealed pan is used as a reference. Both pans are heated or cooled at a controlled rate in the DSC instrument. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. The Tg is observed as a step change in the baseline of the heat flow curve.[8][9]
Mechanical Testing
Tensile Testing of Thin Films (ASTM D882)
-
Objective: To measure the tensile strength, elongation at break, and modulus of elasticity of polymer films.
-
Procedure: Rectangular film specimens of specified dimensions (e.g., 25 mm wide and 150 mm long) are prepared.[10] The specimen is securely mounted in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead displacement until the specimen breaks. The force and elongation are continuously recorded to generate a stress-strain curve, from which the key mechanical properties are determined.[10][11][12]
Electrical Property Measurement
Dielectric Constant and Dissipation Factor (ASTM D150)
-
Objective: To determine the dielectric constant and dissipation factor of a polymer, which are measures of its ability to store electrical energy and the energy loss, respectively.
-
Procedure: A flat sample of the polymer is placed between two electrodes, forming a capacitor. The capacitance of this setup is measured at a specific frequency using a capacitance bridge or LCR meter. The capacitance is then measured again without the sample (with air as the dielectric). The dielectric constant is calculated as the ratio of the capacitance with the polymer to the capacitance with air.[13][14][15]
Visualizing Synthesis and Property Relationships
The following diagrams, generated using the DOT language, illustrate the synthesis of poly(arylene ether)s and the relationship between fluorination and key polymer properties.
Caption: General synthesis of poly(arylene ether)s via nucleophilic aromatic substitution.
Caption: Impact of fluorination on key properties of poly(arylene ether)s.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 9. azom.com [azom.com]
- 10. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 11. zwickroell.com [zwickroell.com]
- 12. micomlab.com [micomlab.com]
- 13. Dielectric Constant and Dissipation Factor ASTM D150, IEC 60250 [intertek.com]
- 14. matestlabs.com [matestlabs.com]
- 15. infinitalab.com [infinitalab.com]
A Comparative Benchmarking Guide: 2,3-Difluorobenzene-1,4-diol Versus Other Key Diols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2,3-Difluorobenzene-1,4-diol against other structurally and functionally relevant diols: Hydroquinone, Resorcinol, and Catechol. The objective is to offer a data-driven performance comparison to inform research and development decisions.
Data Presentation: Physicochemical and Performance Metrics
The following tables summarize key quantitative data for the compared diols.
Table 1: Physicochemical Properties
| Property | This compound (Predicted for 2,5-isomer) | Hydroquinone | Resorcinol | Catechol |
| Molecular Formula | C₆H₄F₂O₂ | C₆H₆O₂ | C₆H₆O₂ | C₆H₆O₂ |
| Molar Mass ( g/mol ) | 146.09 | 110.11 | 110.11 | 110.11 |
| Melting Point (°C) | Not Available | 172-175 | 109-111[1] | 105 |
| Boiling Point (°C) | 244.1 ± 35.0 | 287 | 277 | 245 |
| Water Solubility | Not Available | 70 g/L (25 °C)[2] | 110 g/100 mL (20 °C) | 44% |
| logP | 1.376 | 0.59[2] | 0.80[3] | 0.9 |
| pKa | 8.14 ± 0.23 | 9.9 | 9.15 | Not Available |
Table 2: Biological Activity - Tyrosinase Inhibition and Antioxidant Capacity
| Compound | Tyrosinase Inhibition IC₅₀ (µM) | Antioxidant Activity (DPPH Assay) IC₅₀ (µM) | Antioxidant Activity (ABTS Assay) IC₅₀ (µM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Hydroquinone | ~70 (mushroom tyrosinase) | 17.44 | 4.57 |
| Resorcinol | Weak inhibitor | Data Not Available | Data Not Available |
| Catechol | Substrate/Inhibitor | Data Not Available | Data Not Available |
| Kojic Acid (Reference) | >500 (human tyrosinase)[4] | Not Applicable | Not Applicable |
| Thiamidol (Reference) | 1.1 (human tyrosinase)[4][5] | Not Applicable | Not Applicable |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Protocol 1: Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
This protocol outlines a common method for assessing the inhibitory effect of compounds on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and a reference inhibitor (e.g., Kojic Acid) in DMSO.
-
In a 96-well plate, add phosphate buffer, the test compound solution (at various concentrations), and mushroom tyrosinase solution.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding L-DOPA solution to each well.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity.
Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is widely used to determine the antioxidant capacity of compounds.
Materials:
-
DPPH solution in a suitable solvent (e.g., methanol)
-
Test compounds (dissolved in a suitable solvent)
-
Reference antioxidant (e.g., Trolox or Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of the test compounds and the reference antioxidant.
-
In a 96-well plate, add the DPPH solution to each well containing the test compound or reference antioxidant at different concentrations.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).
-
The scavenging activity is calculated as the percentage of DPPH discoloration.
-
Determine the IC₅₀ value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Protocol 3: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This is another common method to evaluate antioxidant activity.
Materials:
-
ABTS solution
-
Potassium persulfate
-
Test compounds
-
Reference antioxidant (e.g., Trolox)
-
Phosphate buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Add the test compounds at various concentrations to the ABTS•+ solution.
-
After a set incubation period (e.g., 6 minutes), measure the absorbance.
-
Calculate the percentage of inhibition of the ABTS•+ radical.
-
Determine the antioxidant activity, often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Mandatory Visualization
Signaling Pathway: Melanin Biosynthesis
The following diagram illustrates the key steps in the melanin synthesis pathway, which is the target for tyrosinase inhibitors.
Caption: The melanin biosynthesis pathway, highlighting the role of tyrosinase.
Experimental Workflow: Tyrosinase Inhibition Assay
This diagram outlines the general workflow for conducting a tyrosinase inhibition assay.
Caption: A generalized workflow for determining tyrosinase inhibition.
Logical Relationship: Structure-Activity of Diols
The following diagram illustrates the structural relationships between the compared diols.
Caption: Structural relationships of the compared benzenediols.
References
Safety Operating Guide
Navigating the Disposal of 2,3-Difluorobenzene-1,4-diol: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2,3-Difluorobenzene-1,4-diol, ensuring compliance with regulatory standards and fostering a culture of safety.
Crucial First Step: The Safety Data Sheet (SDS)
Before handling or disposing of any chemical, it is imperative to consult its specific Safety Data Sheet (SDS). The SDS for this compound, provided by the manufacturer, is the primary source of information regarding its physical and chemical properties, hazards, and specific disposal recommendations. The procedures outlined below are based on general best practices for halogenated organic compounds and should be supplemented with the information contained in the chemical-specific SDS.
Hazard Profile and Safety Data
While a specific SDS for this compound was not found, the table below summarizes key safety data for related difluorobenzene compounds to provide an illustrative hazard profile. This data underscores the importance of handling such chemicals with care.
| Hazard Information | 1,3-Difluorobenzene[1][2] | 1,4-Difluorobenzene[3][4] |
| Physical State | Liquid | Liquid |
| Classification | Highly flammable liquid and vapor (Category 2)[2] | Highly flammable liquid and vapor (Category 2)[3][4] |
| UN Number | 1993[1] | 1993 |
| Hazard Class | 3 (Flammable Liquid)[1] | 3 (Flammable Liquid) |
| Incompatible Materials | Strong oxidizing agents[1][3] | Strong oxidizing agents[3] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2), Gaseous hydrogen fluoride (HF)[1] | Carbon oxides, Hydrogen fluoride |
Note: This data is for related compounds and may not reflect the exact properties of this compound. Always refer to the specific SDS for the compound in use.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste from the moment it is generated.[5] Adherence to a systematic procedure is essential for safety and regulatory compliance.
Phase 1: Waste Characterization and Segregation
-
Confirm Waste Identity : All laboratory waste must be treated as hazardous unless specifically confirmed to be non-hazardous.[6]
-
Determine Hazards : Based on the SDS, characterize the waste. As a halogenated organic compound, this compound is likely to be classified as hazardous.
-
Segregate Waste : Do not mix this waste with other waste streams. Keep it separate from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent violent reactions.[1][7]
Phase 2: Container Management and Labeling
-
Select an Appropriate Container : Use a container that is in good condition, free of leaks or cracks, and compatible with the chemical.[7][8] The cap must also be in new condition and seal securely.[7]
-
Proper Labeling : The waste container must be clearly labeled.[9] The label must include:
-
Keep Containers Closed : Waste containers must be kept securely capped at all times, except when adding waste.[5][7][8] This prevents the release of vapors and potential spills.
Phase 3: Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA : Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][7]
-
Use Secondary Containment : Store the container in a clean, compatible secondary containment bin or tray to contain any potential leaks or spills.[6][8]
-
Adhere to Storage Limits : Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[5][6]
-
Inspect Regularly : Weekly inspections of the SAA are required to check for container leakage or deterioration.[7]
Phase 4: Arranging for Disposal
-
Do Not Use Sink Disposal : Hazardous materials must never be disposed of down the sink or intentionally evaporated.[8]
-
Schedule a Pickup : Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a waste pickup.[5][6][10] Do not transport the waste yourself.[6]
-
Follow "Cradle-to-Grave" Regulations : Hazardous waste is regulated from its generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[11] A manifest system tracks the waste to ensure it reaches an approved treatment, storage, and disposal facility (TSDF).[12]
Operational Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and logical flow for proper chemical waste management in a laboratory setting.
Caption: Workflow for the safe disposal of laboratory chemical waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. pallavchemicals.com [pallavchemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. cpachem.com [cpachem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. Chemical and Laboratory Waste [enva.com]
- 11. youtube.com [youtube.com]
- 12. Hazardous Waste Management - NYSDEC [dec.ny.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

